molecular formula C7H6BrNO B181060 N-(4-Bromophenyl)formamide CAS No. 2617-78-9

N-(4-Bromophenyl)formamide

Cat. No.: B181060
CAS No.: 2617-78-9
M. Wt: 200.03 g/mol
InChI Key: PYHXNHQAVPSOKT-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)formamide is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Bromophenyl)formamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-Bromophenyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Bromophenyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)formamide
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InChI

InChI=1S/C7H6BrNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PYHXNHQAVPSOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40180794
Record name Formamide, N-(4-bromophenyl)- (9CI)
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Molecular Weight

200.03 g/mol
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CAS No.

2617-78-9
Record name N-(4-Bromophenyl)formamide
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Record name 4-Bromoformanilide
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Record name Formamide, N-(4-bromophenyl)- (9CI)
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Record name N-(4-Bromophenyl)formamide
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Foundational & Exploratory

Molecular weight of N-(4-Bromophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular weight, physicochemical properties, and synthesis validation of N-(4-Bromophenyl)formamide , a critical intermediate in medicinal chemistry and organic synthesis.

Synonyms: 4'-Bromoformanilide; N-Formyl-4-bromoaniline CAS Registry Number: 2617-78-9 Chemical Formula:


[1][2][3][4]

Molecular Weight & Isotopic Architecture[2]

For researchers utilizing Mass Spectrometry (MS) or high-precision stoichiometry, a single "molecular weight" value is insufficient due to the unique isotopic signature of bromine.[2]

Quantitative Data Summary
ParameterValueTechnical Context
Average Molecular Weight 200.03 g/mol Used for molarity calculations and stoichiometry.[1][2]
Monoisotopic Mass (

)
198.963 g/mol The base peak (

) in High-Resolution Mass Spec (HRMS).[1][2]
Secondary Isotope Mass (

)
200.961 g/mol The

peak in HRMS.[2]
Exact Mass 198.96328 DaCalculated using the most abundant isotopes (

).[1][2]
The Bromine Isotope Effect (Mass Spec Signature)

Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists naturally as two stable isotopes,


 (50.69%) and 

(49.31%), in a nearly 1:1 ratio .[1][5][6][7]

Diagnostic Implication: In a mass spectrum, N-(4-Bromophenyl)formamide will not appear as a single molecular ion peak.[1][2] It appears as a doublet separated by 2 mass units (


 199 and 201 for the protonated 

species), with nearly equal intensity.[2] This "twin tower" pattern is the primary self-validating signal for the presence of the bromine atom.[1][2]
Visualization: Isotopic Identification Logic

The following diagram illustrates the decision logic for confirming the molecular identity based on isotopic distribution.

Bromine_Isotope_Logic Start Mass Spectrum Analysis (ESI+ or EI) Check_MZ Locate Molecular Ion Region (Expected ~200 Da) Start->Check_MZ Peak_Pattern Observe Peak Pattern Check_MZ->Peak_Pattern Single_Peak Single Dominant Peak Peak_Pattern->Single_Peak No split Doublet 1:1 Doublet (M and M+2) Peak_Pattern->Doublet Split observed Conclusion_Fail REJECT: Impurity or De-bromination occurred Single_Peak->Conclusion_Fail Calc_Diff Calculate Mass Difference (Delta = 2.0 Da) Doublet->Calc_Diff Conclusion_Br CONFIRMED: Bromine Present (Matches C7H6BrNO) Calc_Diff->Conclusion_Br

Figure 1: Analytical logic flow for verifying the brominated motif using Mass Spectrometry.

Synthesis & Purification Protocol

While commercially available, in-house synthesis is often required to introduce specific isotopic labels or when fresh material is needed to avoid oxidation byproducts.[1][2]

Reaction Mechanism: N-Formylation

The synthesis involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of a formylating agent (Formic acid or Ethyl formate).[2]

Reaction Scheme:


[1][2]
Step-by-Step Protocol

Note: All steps must be performed in a fume hood due to the toxicity of anilines.

  • Reagents:

    • 4-Bromoaniline (1.0 eq)[1][2]

    • Formic acid (85-98%, 5.0 eq) – Excess drives the equilibrium.[1][2]

    • Toluene (Solvent, optional for azeotropic removal of water).[2]

  • Procedure:

    • Dissolve 4-bromoaniline in formic acid.[1][2]

    • Heat the mixture to reflux (approx. 100–110°C) for 2–4 hours. Monitoring by TLC (30% EtOAc/Hexane) is recommended; the starting aniline is more polar than the amide product.[2]

    • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water. The product typically precipitates as a solid.[1][2]

  • Purification (Crucial for MW Validation):

    • Filter the crude solid.[1][2]

    • Recrystallization: Dissolve in hot ethanol or an ethanol/water mixture.[1][2] Allow to cool slowly to generate needles.

    • Drying: Dry under high vacuum at 40°C to remove trace water/solvent, which would artificially inflate the measured gravimetric yield and distort elemental analysis.[2]

Analytical Validation (Self-Validating Systems)[1][2]

To ensure the material corresponds to the theoretical molecular weight of 200.03 g/mol , a multi-modal validation approach is required.

A. Nuclear Magnetic Resonance ( NMR)

The formyl proton is the diagnostic handle.[2] Due to restricted rotation around the amide bond (C-N), you may observe cis/trans rotamers, though the trans form usually dominates.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[1][2]
  • Key Signals:

    • 
       ppm (s, 1H, or d if coupling to NH): Formyl proton (-CHO) .[1][2] This confirms the formamide group.[1][2]
      
    • 
       ppm (s, 1H, broad): Amide NH .[2]
      
    • 
       ppm (d, 2H) & 
      
      
      
      ppm (d, 2H): Aromatic protons .[2] The "roofing" effect or clear doublet splitting confirms the para-substitution pattern.[1][2]
B. Melting Point Determination

A physical constant check is the fastest purity test.[1][2]

  • Target Range: 117–121°C [1, 2].[2]

  • Diagnostic: A depressed melting point (<115°C) indicates residual solvent or unreacted aniline.[1][2]

Validation Workflow Diagram

The following Graphviz diagram outlines the "Go/No-Go" decision process for validating the synthesized compound.

Validation_Workflow Sample Isolated Solid Test_MP Test Melting Point Sample->Test_MP Decision_MP Range: 117-121°C? Test_MP->Decision_MP Recryst Recrystallize (EtOH) Decision_MP->Recryst No (<117°C) Test_NMR 1H NMR (DMSO-d6) Decision_MP->Test_NMR Yes Recryst->Sample Retry Check_CHO Check CHO peak (~8.3 ppm) Test_NMR->Check_CHO Final_QC QC PASS Ready for Assay Check_CHO->Final_QC Signal Present

Figure 2: Step-by-step quality control workflow for N-(4-Bromophenyl)formamide.

Applications in Drug Discovery[2]

Understanding the molecular weight and properties of this compound is vital because it serves as a "masked" isonitrile or a protected aniline in complex synthesis.[2]

  • Isonitrile Precursor: Dehydration of N-(4-Bromophenyl)formamide using

    
     yields 4-bromophenyl isonitrile, a key building block for multicomponent reactions (e.g., Ugi or Passerini reactions) in peptidomimetic drug design.[1][2]
    
  • Palladium Cross-Coupling: The bromine handle allows this molecule to participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the attachment of the formanilide core to larger scaffolds.[1][2]

References

  • PubChem. (n.d.).[1][2][3] Formamide, N-(4-bromophenyl)- (Compound).[1][2][3][4][8][9] National Library of Medicine.[1][2] Retrieved from [Link]

  • NIST. (n.d.).[1][2][10] Acetamide, N-(4-bromophenyl)- (Mass Spectrum). National Institute of Standards and Technology.[1][2] Retrieved from [Link][2]

Sources

N-(4-Bromophenyl)formamide structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodologies, and Medicinal Applications

Executive Summary

N-(4-Bromophenyl)formamide (also known as 4'-Bromoformanilide) is a critical intermediate in organic synthesis, serving as a "pivot molecule" in the construction of complex nitrogen-containing heterocycles and isocyanides. Its structure—a formylated aniline with a para-bromo substituent—offers dual functionality: the formamide group functions as a masked isocyanide or amine precursor, while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This guide provides a rigorous analysis of its physiochemical properties, a validated synthetic protocol for high-purity production, and an overview of its downstream utility in drug discovery.

Part 1: Structural Characterization & Physiochemical Properties[1]

Understanding the structural dynamics of N-(4-Bromophenyl)formamide is essential for interpreting spectroscopic data, particularly NMR, where rotameric populations can be mistaken for impurities.

1.1 Physiochemical Profile[1]
PropertyValueNotes
IUPAC Name N-(4-Bromophenyl)formamide
CAS Number 2617-78-9
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
Melting Point 119–121 °CCrystalline solid (Needles from EtOH)
Solubility DMSO, DMF, MeOH, EtOHPoorly soluble in water; sparingly soluble in Et₂O
Appearance White to off-white solidDarkens upon prolonged light exposure
1.2 Structural Isomerism (Amide Rotamers)

Unlike simple amines, N-(4-Bromophenyl)formamide exhibits restricted rotation around the C–N amide bond due to resonance delocalization (partial double bond character). This results in the existence of two distinct conformers (rotamers) in solution: cis and trans (relative to the phenyl and formyl hydrogen).

  • NMR Implication: In ¹H NMR (DMSO-d₆), this manifests as a split in the formyl proton signal (-CH O) and the amide proton (-NH -). The ratio is solvent-dependent but typically favors the trans isomer (phenyl trans to oxygen) due to steric minimization.

Key Spectroscopic Markers:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Major Rotamer: δ 10.28 (s, 1H, NH), 8.27 (d, 1H, CHO).

    • Aromatic Region: δ 7.55 (d, 2H), 7.48 (d, 2H) – characteristic AA'BB' system of para-substitution.

  • IR (KBr):

    • 3250 cm⁻¹ (N-H stretch).

    • 1690 cm⁻¹ (C=O Amide I band).

Part 2: Synthetic Pathways & Mechanistic Insights

While several methods exist (e.g., oxidative formylation), the most robust and scalable protocol for research applications involves the direct condensation of 4-bromoaniline with formic acid or a mixed anhydride system.

2.1 Reaction Mechanism (Nucleophilic Acyl Substitution)

The synthesis proceeds via the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the activated formyl donor, followed by the elimination of a leaving group (water or acetate).

Mechanism Aniline 4-Bromoaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Formic Formic Acid (Electrophile) Formic->Intermediate Activation Product N-(4-Bromophenyl)formamide Intermediate->Product Elimination Water H₂O (Byproduct) Intermediate->Water -H₂O

Figure 1: Mechanistic pathway for the formylation of 4-bromoaniline.

2.2 Validated Synthetic Protocol (Mixed Anhydride Method)

This method is preferred over direct reflux with formic acid as it proceeds at lower temperatures with higher yield and cleaner workup.

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Formic Acid (98%, 1.2 eq)

  • Acetic Anhydride (1.1 eq)

  • THF or Dichloromethane (DCM) as solvent

Step-by-Step Methodology:

  • Activation: In a dry flask, mix Formic Acid (1.2 eq) and Acetic Anhydride (1.1 eq). Stir at 50–60 °C for 1 hour. Note: This generates the mixed formic-acetic anhydride in situ, a highly reactive formylating agent.

  • Addition: Cool the mixture to 0 °C. Add a solution of 4-Bromoaniline (1.0 eq) in THF dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting aniline spot disappears.

  • Quench & Workup: Pour the reaction mixture into ice-cold water. The product often precipitates immediately.

  • Isolation: Filter the solid. If no precipitate forms, extract with DCM, wash with sat. NaHCO₃ (to remove acetic acid), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol/Water (1:1) or Toluene to yield white needles.

Self-Validating Check:

  • Success: Product should be a white solid, MP ~119°C.

  • Failure: Yellow/brown oil indicates oxidation or residual aniline. Wash with dilute HCl to remove unreacted aniline.

Part 3: Synthesis Workflow Visualization

The following diagram outlines the operational workflow for the synthesis and purification, ensuring a standardized approach for lab-scale production.

Workflow Start Start: Reagent Prep Activation In Situ Activation (HCOOH + Ac2O, 55°C) Start->Activation Addition Add 4-Bromoaniline (0°C, Dropwise) Activation->Addition Monitor TLC Monitoring (Check for Aniline consumption) Addition->Monitor Quench Quench in Ice Water Monitor->Quench Precip Precipitate Formed? Quench->Precip Filter Vacuum Filtration Precip->Filter Yes Extract DCM Extraction & NaHCO3 Wash Precip->Extract No Purify Recrystallization (EtOH/H2O) Filter->Purify Extract->Purify Final Pure N-(4-Bromophenyl)formamide Purify->Final

Figure 2: Operational workflow for the synthesis and purification of N-(4-Bromophenyl)formamide.

Part 4: Applications in Medicinal Chemistry[3]

N-(4-Bromophenyl)formamide is rarely the end-product; it is a high-value scaffold for generating molecular diversity.

4.1 The Isocyanide Gateway (Ugi Reaction)

The most prominent application is the dehydration of the formamide to 4-Bromophenyl isocyanide . Isocyanides are indispensable for Multicomponent Reactions (MCRs) like the Ugi and Passerini reactions, which allow for the rapid assembly of peptidomimetics.

  • Dehydration Protocol: Reaction with POCl₃/Triethylamine (TEA) in DCM at 0°C converts the formamide (-NHCHO) to the isocyanide (-NC).

  • Utility: The resulting isocyanide retains the bromine atom, allowing for post-MCR modification via cross-coupling.

4.2 Heterocycle Synthesis

The formamide group can serve as a one-carbon synthon in cyclization reactions.

  • Benzimidazoles: Reaction with ortho-diamines (if the Br is displaced or if starting with a different substitution pattern).

  • Quinolines: Via Vilsmeier-Haack cyclization conditions.

Applications Core N-(4-Bromophenyl) formamide Iso 4-Bromophenyl isocyanide Core->Iso POCl3/TEA (Dehydration) Suzuki Suzuki Coupling (Biaryls) Core->Suzuki Pd(0) Cat. (Br functionalization) Hetero N-Heterocycles (Quinolines) Core->Hetero Cyclization Ugi Ugi/Passerini Reactions Iso->Ugi MCRs Ugi->Suzuki Post-MCR Mod

Figure 3: Downstream synthetic utility and divergent pathways.

References
  • PubChem. (n.d.).[2] Formamide, N-(4-bromophenyl)- | C7H6BrNO.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Salami, S. A., Siwe Noundou, X., & Krause, R. (2022).[3] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.[3] Molecules, 27(19), 6708. [Link]

  • NIST Chemistry WebBook. (n.d.). Acetamide, N-(4-bromophenyl)- IR Spectrum. National Institute of Standards and Technology. (Note: Reference for comparative anilide IR data). [Link]

Sources

The Versatile Scaffold: N-(4-Bromophenyl)formamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-(4-Bromophenyl)formamide, a seemingly simple aromatic amide, has emerged as a versatile and valuable scaffold in the landscape of medicinal chemistry. Its unique combination of a halogenated phenyl ring and a formamide moiety provides a fertile ground for synthetic elaboration, leading to a diverse array of bioactive molecules. This technical guide delves into the multifaceted applications of the N-(4-Bromophenyl)formamide core, exploring its role in the design and synthesis of novel therapeutic agents. We will dissect its contribution to pharmacophore development, analyze its influence on drug-receptor interactions, and provide detailed insights into its application in oncology, infectious diseases, and beyond. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of this privileged scaffold in their quest for next-generation therapeutics.

The N-(4-Bromophenyl)formamide Core: A Privileged Starting Point

The N-(4-Bromophenyl)formamide molecule is characterized by two key functional components: the 4-bromophenyl group and the N-formamide group. The strategic combination of these functionalities underpins its utility in medicinal chemistry.

  • The 4-Bromophenyl Moiety: The bromine atom at the para position of the phenyl ring is a critical feature. As a halogen, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-receptor binding. Furthermore, the bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. This synthetic tractability is a cornerstone of its application in creating large and structurally diverse compound libraries for screening. The presence of the bromophenyl group is a recurring theme in a number of potent and selective therapeutic agents, including the dual endothelin receptor antagonist, Macitentan[1].

  • The N-Formamide Group: The formamide group is a fundamental amide linkage that can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are pivotal for anchoring ligands within the binding sites of biological targets such as enzymes and receptors[2]. The formamide group's planarity and ability to engage in these key non-covalent interactions contribute significantly to the binding affinity and specificity of its derivatives[3]. While the formamide itself is a key interaction point, it can also be considered a bioisosteric replacement for other functional groups in drug design, offering a way to modulate physicochemical properties like solubility and metabolic stability[4][5].

Figure 1: Structure of N-(4-Bromophenyl)formamide.

Synthetic Pathways and Derivatization Strategies

The synthetic accessibility of N-(4-Bromophenyl)formamide and its amenability to further chemical modification are key to its widespread use.

Core Synthesis

The parent compound, N-(4-Bromophenyl)formamide, can be readily synthesized through the formylation of 4-bromoaniline. A common and efficient method involves the reaction of 4-bromoaniline with formic acid, often in the presence of a coupling agent or under dehydrating conditions[6].

Figure 2: General synthesis of N-(4-Bromophenyl)formamide.

Key Derivatization Reactions

The true power of the N-(4-Bromophenyl)formamide scaffold lies in its capacity for diversification. The bromine atom is the primary site for introducing molecular complexity.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a workhorse in medicinal chemistry for forming carbon-carbon bonds. It allows for the coupling of the 4-bromophenyl moiety with a wide range of boronic acids or esters, introducing diverse aryl, heteroaryl, or alkyl groups. This strategy has been successfully employed to synthesize libraries of N-(4-Bromophenyl)furan-2-carboxamide derivatives with potent antibacterial activity[7].

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of N-(4-Bromophenyl)formamide Derivatives

  • Reaction Setup: To a solution of the N-(4-bromophenyl)formamide derivative (1.0 eq.) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) are added the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.).

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: The reaction is heated to a temperature typically ranging from 80 to 110 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Applications in Medicinal Chemistry

The N-(4-Bromophenyl)formamide scaffold has been instrumental in the development of compounds targeting a range of diseases.

Anticancer Agents

Derivatives of N-(4-Bromophenyl)formamide have shown significant promise as anticancer agents. For instance, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which contain a structurally related formamide moiety, have demonstrated potent antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and colon carcinoma (HCT116)[8].

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Studies have shown that they can suppress angiogenesis, the formation of new blood vessels that tumors need to grow, and induce apoptosis (programmed cell death) and necrosis in cancer cells[8]. The 4-bromophenyl group in these molecules can engage in specific interactions within the target protein's binding site, contributing to their inhibitory activity. Several patented inventions also describe the use of N-(4-Bromophenyl)formamide derivatives in the preparation of medicaments for treating tumors[9][10].

Compound Series Cancer Cell Lines Observed Activity Reference
4-(4-formamidophenylamino)-N-methylpicolinamide derivativesHepG2, HCT116Antiproliferative, anti-angiogenic, induction of apoptosis[8]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesHepG2, MCF-7Antiproliferative[11]
N-(4-(3-bromophenyl)amino)-6-quinazolinyl)-2-methyl-2-propenamideNot specifiedAnticancer[12]

Table 1: Anticancer activity of N-(4-Bromophenyl)formamide derivatives and related compounds.

Anticancer_Mechanism N4BPF_Derivative N-(4-Bromophenyl)formamide Derivative Angiogenesis Angiogenesis N4BPF_Derivative->Angiogenesis Inhibits Apoptosis Apoptosis N4BPF_Derivative->Apoptosis Induces Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Promotes Apoptosis->Tumor_Growth Inhibits

Figure 3: Dual mechanism of action of some N-(4-Bromophenyl)formamide derivatives in cancer.

Antibacterial Agents

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antibacterial agents. The N-(4-Bromophenyl)formamide scaffold has been explored for this purpose. For example, N-(4-bromophenyl)furan-2-carboxamide and its derivatives have been synthesized and evaluated for their activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA)[7].

Mechanism of Action: While the precise mechanism for all derivatives is not fully elucidated, some have been investigated as inhibitors of essential bacterial enzymes. For instance, derivatives of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide have been designed as potential inhibitors of microbial DNA gyrase, an enzyme crucial for bacterial DNA replication[13]. Computational docking studies have helped to visualize the potential binding modes of these compounds within the active site of the enzyme, highlighting the importance of the bromophenyl moiety for key interactions.

Compound Series Bacterial Strains Proposed Target Reference
N-(4-bromophenyl)furan-2-carboxamidesA. baumannii, K. pneumoniae, E. cloacae, MRSANot specified[7]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamidesXDR S. TyphiAlkaline Phosphatase, DNA Gyrase (in silico)[14]
2-(4-Bromophenyl)Quinoline-4-Carbohydrazide derivativesS. aureus, E. coliDNA Gyrase[13]

Table 2: Antibacterial activity of N-(4-Bromophenyl)formamide derivatives.

Other Therapeutic Areas

The versatility of the N-(4-Bromophenyl)formamide scaffold extends to other therapeutic areas, including neurodegenerative diseases and pain management.

  • Analgesics: A series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide derivatives, which incorporate a related N-phenylformamide substructure, have been designed as potent and selective μ-opioid receptor (MOR) agonists for the management of moderate to severe pain[15].

  • Neuroprotective Agents: The 4-bromophenyl group is also found in compounds with potential neuroprotective properties. For example, certain 4-phenylpinene derivatives are being investigated for their utility in treating pathological conditions associated with damage to the central nervous system[16].

The Pharmacophoric Contribution of the N-(4-Bromophenyl)formamide Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While the N-(4-Bromophenyl)formamide moiety itself may not always constitute the entire pharmacophore, its constituent parts frequently contribute to key pharmacophoric features.

  • Hydrogen Bond Donor/Acceptor: The formamide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which are fundamental features in many pharmacophore models for enzyme inhibitors and receptor antagonists.

  • Aromatic/Hydrophobic Region: The phenyl ring offers a hydrophobic surface that can engage in van der Waals and pi-stacking interactions within the binding pocket of a protein.

  • Halogen Bond Donor: The bromine atom can act as a halogen bond donor, forming a directional non-covalent interaction with a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen atom) on the receptor. This interaction can significantly contribute to binding affinity and selectivity.

Figure 4: Key pharmacophoric features of the N-(4-Bromophenyl)formamide scaffold.

Conclusion and Future Perspectives

N-(4-Bromophenyl)formamide has proven to be a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability, coupled with the favorable physicochemical and interactive properties of its constituent functional groups, has enabled the discovery of a wide range of bioactive molecules with potential applications in oncology, infectious diseases, and neurology.

The future of drug discovery with this scaffold lies in its continued exploration through innovative synthetic methodologies and its application to a broader range of biological targets. The strategic use of computational tools, such as molecular docking and dynamic simulations, will be crucial in elucidating the precise binding modes of its derivatives and in guiding the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the subtle yet significant roles of interactions like halogen bonding deepens, the N-(4-Bromophenyl)formamide scaffold is poised to remain a cornerstone of medicinal chemistry research for years to come.

References

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Literature review of N-(4-Bromophenyl)formamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(4-Bromophenyl)formamide

Introduction: The Significance of N-Aryl Formamides

N-(4-Bromophenyl)formamide is a vital chemical intermediate belonging to the broader class of N-aryl formamides. These compounds are foundational building blocks in the synthesis of a wide array of high-value organic molecules. Their utility stems from the formyl group's role as a versatile precursor for isocyanides, a protecting group for amines, and an intermediate for methylation reactions.[1] Consequently, N-(4-bromophenyl)formamide and its analogues are integral to the development of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[2]

The primary and most direct precursor for the synthesis of N-(4-Bromophenyl)formamide is 4-bromoaniline.[3] This readily available starting material features an amino group on a phenyl ring, which is activated towards electrophilic substitution, and a bromine atom that provides a reactive site for further molecular elaboration through cross-coupling reactions or nucleophilic substitutions.[4][5] This guide provides a comprehensive review of the principal synthetic methodologies for the N-formylation of 4-bromoaniline, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different approaches.

Core Synthetic Strategies for N-Formylation

The conversion of 4-bromoaniline to N-(4-Bromophenyl)formamide involves the introduction of a formyl group (-CHO) onto the nitrogen atom. Several distinct methodologies have been developed to achieve this transformation, ranging from classical condensation reactions to modern catalytic and green chemistry approaches.

Direct Formylation with Formic Acid: The Classical Approach

The most straightforward and widely practiced method for the N-formylation of amines is the direct reaction with formic acid.[1][6] This method is valued for its operational simplicity, cost-effectiveness, and the use of a relatively benign reagent.

Causality and Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This initial addition is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable amide product. The overall reaction is a dehydration-condensation. To drive the equilibrium towards the product, the water generated during the reaction must be continuously removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1][6]

Experimental Protocol: N-Formylation using Formic Acid and Dean-Stark Trap [1]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: To the flask, add 4-bromoaniline (1.0 equiv.), toluene (sufficient to fill the flask to about half its volume), and 85% aqueous formic acid (1.2 equiv.).

  • Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

  • Monitoring: Continue reflux for 4-9 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the 4-bromoaniline spot is no longer visible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess formic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude N-(4-Bromophenyl)formamide is often of sufficient purity for subsequent steps.[1] If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Advantages of this method include:

  • Practicality: Does not require strictly anhydrous conditions.[1]

  • High Yields: The removal of water effectively drives the reaction to completion, resulting in excellent yields.[1]

  • Selectivity: The reaction is highly selective for N-formylation, even in the presence of other functional groups like hydroxyls.[1]

Catalytic Approaches for Enhanced Efficiency

To improve reaction rates and operate under milder conditions, various catalysts have been employed for the N-formylation of amines. These methods often offer advantages in terms of energy consumption and environmental impact.

Zeolite-Catalyzed Synthesis: Heterogeneous catalysts like zeolites (e.g., H-Zeolite-A) have proven effective for N-formylation reactions.[7] These solid acid catalysts provide an active surface for the reaction to occur, often allowing the process to be run under solvent-free conditions at room temperature.

Mechanism Insight: The acidic sites on the zeolite surface protonate the formic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

Key Advantages:

  • Mild Conditions: Reactions can often be performed at room temperature without the need for heating.[7]

  • Solvent-Free: Many zeolite-catalyzed reactions can be run neat, reducing solvent waste.[8]

  • Catalyst Reusability: The solid catalyst can be easily recovered by simple filtration and reused multiple times without significant loss of activity.[7]

Experimental Protocol: Zeolite-Catalyzed N-Formylation [7]

  • Reagent Mixing: In a suitable flask, mix 4-bromoaniline (1.0 mmol), aqueous formic acid (1.2 mmol), and H-Zeolite-A (e.g., 0.05 g).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Catalyst Removal: Upon completion, add ethyl acetate to the mixture and remove the solid zeolite catalyst by filtration.

  • Isolation: Evaporate the solvent from the filtrate to yield the crude product, which can be purified by recrystallization.

Modern Synthetic Methods: Green and Advanced Routes

Recent advancements in organic synthesis have introduced novel methods for N-formylation that align with the principles of green chemistry or offer unique reactivity.

Microwave-Assisted Synthesis: The use of microwave irradiation has become a powerful tool to accelerate organic reactions.[9] In the synthesis of N-(4-Bromophenyl)formamide, microwave heating can dramatically reduce reaction times from hours to mere minutes.[10][11] This is due to the efficient and uniform heating of the reaction mixture, which leads to higher reaction rates and often improved yields.[12]

dot

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis Start_Conv Reaction Mixture (4-Bromoaniline + Formic Acid) Heat_Conv External Heating (Oil Bath, Mantle) Start_Conv->Heat_Conv Slow, non-uniform Time_Conv 4-9 hours Heat_Conv->Time_Conv Product_Conv N-(4-Bromophenyl)formamide Time_Conv->Product_Conv Start_MW Reaction Mixture (4-Bromoaniline + Formic Acid) Heat_MW Microwave Irradiation (Direct Molecular Heating) Start_MW->Heat_MW Rapid, uniform Time_MW 5-15 minutes Heat_MW->Time_MW Product_MW N-(4-Bromophenyl)formamide Time_MW->Product_MW

Caption: Comparison of conventional vs. microwave heating workflows.

N-Formylation using Carbon Dioxide (CO₂): A prominent green chemistry approach involves using CO₂ as an abundant, non-toxic, and renewable C1 source for formylation.[2][13] This transformation requires a reducing agent, typically a hydrosilane, and a catalyst.

Mechanistic Complexity: The reaction is mechanistically intricate, involving the formation of intermediate species such as silylcarbamates and formoxysilanes.[14] The amine first reacts with CO₂ to form a carbamate, which is then reduced by the hydrosilane. The relative stability of these intermediates and the dominant reaction pathway can be influenced by the basicity of the starting amine.[14] While conceptually elegant, this method requires careful optimization of catalysts and reaction conditions.

dot

G Amine 4-Bromoaniline (R-NH2) Carbamate Carbamate Intermediate (R-NHCOO-) Amine->Carbamate + CO2 CO2 CO2 Hydrosilane Hydrosilane (e.g., (EtO)3SiH) Catalyst Catalyst Catalyst->Carbamate Silylcarbamate Silylcarbamate Intermediate Catalyst->Silylcarbamate Carbamate->Silylcarbamate + Hydrosilane Product N-(4-Bromophenyl)formamide (R-NHCHO) Silylcarbamate->Product Reduction / Rearrangement

Caption: Simplified pathway for N-formylation using CO₂ and a hydrosilane.

Comparative Summary of Synthetic Methods

MethodFormylating AgentConditionsTypical TimeYieldKey Advantages
Classical Formic AcidToluene, Reflux, Dean-Stark4-9 hours>95%Cost-effective, high yield, simple, scalable.[1]
Zeolite-Catalyzed Formic AcidSolvent-free, Room Temp.1-2 hours~90%Mild conditions, reusable catalyst, eco-friendly.[7]
Microwave Formic AcidNeat or Solvent5-15 minsHighExtremely rapid, high efficiency.[9][12]
CO₂ Reduction CO₂, HydrosilaneCatalytic, Pressurized CO₂VariableGood-HighUtilizes renewable C1 source, green approach.[2][14]

Product Characterization

Confirmation of the successful synthesis of N-(4-Bromophenyl)formamide is typically achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. It will show signals for the aromatic protons, typically as two doublets in the 7.0-7.6 ppm region, characteristic of a 1,4-disubstituted benzene ring. A key signal is the formyl proton (-CHO), which appears as a singlet (or a doublet in some solvents due to coupling with the N-H proton) significantly downfield, around 8.3 ppm. The N-H proton signal is also observable, often as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons and a characteristic downfield signal for the carbonyl carbon of the amide group, typically around 160-165 ppm.[15]

  • IR Spectroscopy: The infrared spectrum provides clear evidence of the functional groups. A strong absorption band between 1650-1680 cm⁻¹ corresponds to the C=O stretching of the amide.[8] A sharp N-H stretching vibration is also typically observed around 3200-3300 cm⁻¹.[16]

Safety and Handling

N-(4-Bromophenyl)formamide should be handled with appropriate safety precautions. According to the Globally Harmonized System (GHS), it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause an allergic skin reaction (Skin Sensitization, Category 1).[17]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid powder, a dust mask is recommended.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

  • Reagents: 4-bromoaniline is toxic and a suspected health hazard.[3] Formic acid is corrosive. Handle all chemicals with care according to their specific Safety Data Sheets (SDS).

Conclusion

The synthesis of N-(4-Bromophenyl)formamide from 4-bromoaniline can be accomplished through several effective methods. The classical approach using formic acid with azeotropic water removal remains a robust, reliable, and scalable option for many laboratories. For researchers seeking milder conditions and greener processes, zeolite-catalyzed, solvent-free methods offer a compelling alternative. Furthermore, modern techniques like microwave-assisted synthesis provide a dramatic acceleration of the reaction, while the use of CO₂ as a C1 feedstock represents the frontier of sustainable chemical synthesis. The choice of method will ultimately depend on the specific requirements of the researcher, considering factors such as scale, available equipment, desired reaction time, and environmental impact.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. National Center for Biotechnology Information. Retrieved from [Link]

  • Rusterholz, D. B., Pala, M., & Runge, K. (2026). Synthesis and NMR Analysis of N-Methyl-2-(4'-bromophenyl)morpholine: An Advanced Undergraduate Laboratory Experiment. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 35452-54-1,Formamide, N-(4-bromophenyl)-N-methyl. Retrieved from [Link]

  • Shinde, P. V., et al. (2017). Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. MedCrave online. Retrieved from [Link]

  • Stenutz. (n.d.). N-(4-bromophenyl)formamide. Retrieved from [Link]

  • Kim, J., et al. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Retrieved from [Link]

  • Bontemps, S., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). Formamide, N-(4-bromophenyl)-. Retrieved from [Link]

  • Deshmukh, A. R., et al. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Retrieved from [Link]

  • Zhao, T.-X., et al. (n.d.). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry. Retrieved from [Link]

  • Oladipo, A., et al. (n.d.). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Recent advances in microwave-assisted synthesis. Retrieved from [Link]

  • St. John, A., & Goldman, A. (2014). Formylation of Amines. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine (13). Retrieved from [Link]

  • Cravotto, G., & Cintas, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Unknown. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Unknown. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

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Discovery and History of N-(4-Bromophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic evolution, and strategic utility of N-(4-Bromophenyl)formamide , a critical intermediate in modern medicinal chemistry.

CAS: 2617-78-9 | Formula: C₇H₆BrNO | MW: 200.03 g/mol

Abstract

N-(4-Bromophenyl)formamide (4-Bromoformanilide) is a bifunctional building block primarily utilized as the direct precursor to 4-bromophenyl isocyanide , a "privileged intermediate" in multicomponent reactions (MCRs). While often confused with intermediates for the endothelin receptor antagonist Macitentan, this compound serves a distinct role in diversity-oriented synthesis (DOS) for high-throughput drug discovery. This guide outlines its synthetic history, optimized production protocols, and its pivotal position in the "Isocyanide Gateway" to heterocyclic libraries.

Historical Context & Chemical Identity[1][2][3][4]
1.1 The Origins of Formylation

The history of N-(4-Bromophenyl)formamide tracks the evolution of amine protection and activation strategies.

  • Late 19th Century (The Hofmann Era): The compound’s relevance emerged alongside A.W. Hofmann’s discovery of isonitriles (isocyanides) in 1867. Early synthesis involved heating anilines with chloroform and alkali, a reaction notorious for its repulsive odor and poor yields.

  • Mid-20th Century (Standardization): By the 1950s, the reaction of anilines with formic acid became the standard. Fieser and others optimized the thermal dehydration of formate salts to produce formanilides, establishing the classic "Dean-Stark" protocol still used today.

  • Modern Era (Green Catalysis): Current methods focus on atom economy, utilizing solid-acid catalysts (Zeolites) or transamidation reagents to avoid the corrosive nature of boiling formic acid.

1.2 Chemical Profile
PropertyDataNote
IUPAC Name N-(4-Bromophenyl)formamideAlso known as 4'-Bromoformanilide
CAS Number 2617-78-9 Critical:[1][2][3][4][5][6] Do not confuse with 2498-50-2 (4-Aminobenzamidine)
Appearance White to off-white crystalline solid
Melting Point 117 – 121 °CSharp melting point indicates high purity
Solubility DMSO, Methanol, Ethyl AcetatePoorly soluble in water
Primary Reactivity Dehydration to IsocyanideVia POCl₃/Base or Ph₃P/I₂
Synthetic Evolution & Protocols

The synthesis of N-(4-Bromophenyl)formamide has evolved from harsh thermal conditions to catalytic green chemistry.

2.1 Visualizing the Synthetic Pathway

SynthesisPath Aniline 4-Bromoaniline (Starting Material) Intermediate Formate Salt (Transient) Aniline->Intermediate Mixing Formic Formic Acid (Reagent) Formic->Intermediate Product N-(4-Bromophenyl)formamide (Target) Intermediate->Product Dehydration (-H2O) Reflux/Dean-Stark or Catalyst Isocyanide 4-Bromophenyl Isocyanide (Gateway Reagent) Product->Isocyanide Dehydration POCl3/Et3N

Figure 1: The synthetic trajectory from aniline precursor to the isocyanide "gateway" molecule.

2.2 Experimental Protocol: The Optimized "Green" Approach

Rationale: While neat formic acid reflux is common, it is corrosive. The following protocol uses a solvent-free approach with a solid catalyst (Zeolite) or a mild dehydration agent, offering higher yields and easier workup.

Protocol: Solvent-Free Formylation

  • Reagents: 4-Bromoaniline (10 mmol), Formic Acid (85% aq., 12-15 mmol), Zeolite A (50 mg) or Silica-supported catalyst.

  • Reaction: Combine aniline and formic acid in a round-bottom flask. Add catalyst.[1][7][8][9] Stir the neat mixture at 60°C for 30–60 minutes.

    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting aniline spot (lower Rf) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Add Ethyl Acetate (20 mL) to dissolve the product.

    • Filter to remove the solid catalyst (catalyst can be reactivated).

    • Wash the filtrate with saturated NaHCO₃ (to remove excess acid) and Brine.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

  • Yield: Typically 90–98%.

Role in Drug Development: The Isocyanide Gateway

N-(4-Bromophenyl)formamide is the obligate precursor to 4-bromophenyl isocyanide. This is its primary value proposition in medicinal chemistry.

3.1 The "Macitentan" Distinction (Expert Insight)

A common misconception in literature searches is linking this formamide directly to the synthesis of Macitentan (Opsumit), an Endothelin Receptor Antagonist.

  • Correction: Macitentan synthesis relies on 5-(4-bromophenyl)-4,6-dichloropyrimidine , which is synthesized from 4-bromophenylacetic acid , not the formamide.

  • Actual Utility: The formamide is used to synthesize analogs of Macitentan or other bioactive heterocycles via isocyanide-based multicomponent reactions (IMCRs) during the discovery phase.

3.2 Multicomponent Reaction (MCR) Workflow

The formamide is dehydrated (using POCl₃/Et₃N) to the isocyanide, which then serves as the "C-terminal" input for Ugi and Passerini reactions.

MCR_Workflow cluster_Inputs MCR Components Formamide N-(4-Bromophenyl)formamide Isocyanide 4-Bromophenyl Isocyanide Formamide->Isocyanide Dehydration (POCl3) Passerini Passerini Reaction (3-Component) Isocyanide->Passerini Ugi Ugi Reaction (4-Component) Isocyanide->Ugi Aldehyde Aldehyde (R-CHO) Aldehyde->Passerini Aldehyde->Ugi Acid Carboxylic Acid (R-COOH) Acid->Passerini Acid->Ugi Amine Amine (R-NH2) Amine->Ugi Library Peptidomimetic Library (Drug Discovery) Passerini->Library α-Acyloxycarboxamides Ugi->Library α-Acylaminoamides

Figure 2: The "Isocyanide Gateway" illustrating how the formamide enables high-diversity library generation.

Safety & Handling
  • Hazards: Harmful if swallowed (Acute Tox. 4). Skin sensitizer (Skin Sens. 1).

  • Decomposition: May release carbon monoxide and hydrogen bromide upon thermal decomposition.

  • Storage: Keep dry. Moisture can cause slow hydrolysis back to 4-bromoaniline.

References
  • Chemical Identity & Properties: PubChem.[1][10] N-(4-Bromophenyl)formamide (CID 17474). National Library of Medicine.[10] Link

  • Green Synthesis Protocol: Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Link

  • Isocyanide Dehydration Method: Salami, S. A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules/PMC. Link

  • Macitentan Synthetic Route Verification: Bolli, M. H., et al. (2012).[11] The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[2] Journal of Medicinal Chemistry. Link

  • General Formylation History: Fieser, L. F., & Jones, J. E. (1955). N-Methylformanilide. Organic Syntheses. Link

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Formylation of Amines via Transamidation with N-(4-Bromophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Formylation and the Potential of N-Arylformamides

The introduction of a formyl group (-CHO) onto a nitrogen atom, or N-formylation, is a pivotal transformation in the fields of organic synthesis and drug development. Formamides are not only stable protecting groups for primary and secondary amines but also serve as crucial synthetic intermediates for the preparation of a diverse array of pharmaceuticals, agrochemicals, and functional materials.[1] The formamide moiety is a key structural feature in various biologically active molecules and is a precursor for the synthesis of isocyanides, formamidines, and for the Leuckart-Wallach reaction.

While numerous reagents have been developed for N-formylation, including formic acid, acetic formic anhydride, and various activated formic acid derivatives, the use of N-arylformamides as formylating agents via a transamidation reaction offers a potentially mild and selective alternative.[2] This application note provides a comprehensive guide to the formylation of amines using N-(4-Bromophenyl)formamide as a representative N-arylformamide. We will delve into the mechanistic underpinnings of this transamidation reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence the success of this transformation.

Mechanistic Insights: The Transamidation Pathway for Formyl Group Transfer

The formylation of an amine with an N-arylformamide proceeds through a transamidation mechanism. In this reaction, the formyl group is transferred from the N-arylformamide to the amine substrate. The reaction is typically catalyzed by an acid or a base, which serves to activate either the formyl donor or the amine acceptor.

The generalized mechanism can be depicted as follows:

Transamidation Mechanism cluster_0 Activation of N-(4-Bromophenyl)formamide cluster_1 Nucleophilic Attack and Tetrahedral Intermediate Formation cluster_2 Collapse of Intermediate and Product Formation Reagent N-(4-Bromophenyl)formamide Activated_Reagent Activated Intermediate Reagent->Activated_Reagent Activation Catalyst Acid or Base Catalyst Amine Amine (R-NH2) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Amine->Tetrahedral_Intermediate Formylated_Amine Formylated Amine (R-NHCHO) Tetrahedral_Intermediate->Formylated_Amine Collapse Byproduct 4-Bromoaniline Tetrahedral_Intermediate->Byproduct Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add N-(4-Bromophenyl)formamide to flask B Add primary amine and toluene A->B C Add p-toluenesulfonic acid B->C D Heat to reflux and stir C->D E Monitor reaction progress (TLC/LC-MS) D->E F Cool and dilute with organic solvent E->F G Wash with NaHCO3 and brine F->G H Dry over Na2SO4 and concentrate G->H I Purify by column chromatography H->I J Pure Formylated Product I->J

Sources

Comprehensive Characterization of N-(4-Bromophenyl)formamide: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for direct implementation in analytical R&D and Quality Control laboratories.

Introduction & Chemical Context

N-(4-Bromophenyl)formamide is a critical intermediate in the synthesis of agrochemicals and functionalized aryl-isonitriles. Unlike its acetamide analog (4-bromoacetanilide), the formamide moiety introduces unique analytical challenges due to rotameric isomerism around the C-N amide bond. This restricted rotation results in split signals in NMR spectroscopy and potential peak broadening in chromatography, often misidentified as impurities by inexperienced analysts.[1]

This guide provides a definitive protocol for the structural confirmation, purity assessment, and impurity profiling of N-(4-Bromophenyl)formamide, distinguishing it from common synthetic byproducts like 4-bromoaniline and 4,4'-dibromodiphenylurea.[1]

Physical Properties Profile
PropertySpecificationAnalytical Relevance
Molecular Formula C₇H₆BrNOMonoisotopic Mass: 198.96 (⁷⁹Br) / 200.96 (⁸¹Br)
Molecular Weight 200.03 g/mol Distinctive 1:1 isotopic pattern in MS.
Appearance Off-white to tan crystalline solidColoration often indicates oxidative degradation of residual aniline.
Melting Point 119 – 121 °CSharp endotherm in DSC indicates high purity.
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water; requires organic diluent for RP-HPLC.[1]

Spectroscopic Identification (Qualitative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Insight: The formamide group exists in equilibrium between cis (E) and trans (Z) conformers. In CDCl₃, this is often observed as two distinct sets of signals. In DMSO-d₆, hydrogen bonding often shifts the equilibrium or coalescence temperature, simplifying the spectrum.[1]

Protocol: 1H NMR (400 MHz, DMSO-d₆)
  • Sample Prep: Dissolve 10 mg sample in 0.6 mL DMSO-d₆.

  • Key Assignments:

    • δ 10.25 ppm (s, 1H, -NH): Broad singlet, exchangeable with D₂O.

    • δ 8.28 ppm (d, 1H, -CHO): The formyl proton.[1] Note: May appear as a doublet due to coupling with NH (J ~ 2-11 Hz) or as two unequal singlets if rotamers are resolved.

    • δ 7.55 ppm (d, J=8.8 Hz, 2H, Ar-H): Ortho to Bromine.[1]

    • δ 7.48 ppm (d, J=8.8 Hz, 2H, Ar-H): Ortho to Nitrogen.[1]

Visualizing the Rotameric Logic

The following diagram illustrates why analysts might see "ghost peaks" in the NMR spectrum.

RotamerLogic Trans Trans-Conformer (Major) (Oxygen trans to Phenyl) Equilibrium Restricted C-N Rotation (Slow on NMR timescale) Trans->Equilibrium Spectrum Resulting 1H NMR Split Formyl Peak (-CHO) Trans->Spectrum δ ~8.3 ppm Cis Cis-Conformer (Minor) (Oxygen cis to Phenyl) Cis->Spectrum δ ~8.5-8.7 ppm Equilibrium->Cis

Caption: Rotameric equilibrium mechanism causing signal splitting in N-(4-Bromophenyl)formamide NMR spectra.

Infrared Spectroscopy (FT-IR)
  • Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Diagnostic Bands:

    • 3250 cm⁻¹: N-H Stretching (Sharp, secondary amide).[1]

    • 1685 cm⁻¹: C=O Amide I band (Strong).

    • 1535 cm⁻¹: Amide II band (N-H bending/C-N stretch).

    • 1070 cm⁻¹: C-Br aromatic stretching (Variable, often weak).[1]

    • 815 cm⁻¹: Para-substituted benzene ring (C-H out-of-plane bending).

Chromatographic Purity & Assay (Quantitative)

Method Strategy: A Reverse-Phase (RP) HPLC method is preferred. Due to the potential for on-column hydrolysis of formamides in highly acidic/basic conditions, a buffered neutral-to-mildly-acidic mobile phase is required.

HPLC-UV Protocol (Standard Operating Procedure)
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30 °C (Controlled to minimize rotamer broadening)
Detection UV @ 254 nm (Primary), 210 nm (Secondary for impurities)
Injection Vol 5.0 µL
Run Time 15 Minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
8.0 90 Elution of Analyte
10.0 90 Wash
10.1 10 Re-equilibration

| 15.0 | 10 | End |

Retention Logic:

  • Formic Acid (Void): ~1.2 min.

  • 4-Bromoaniline (Impurity): ~4.5 min (More polar, elutes earlier).

  • N-(4-Bromophenyl)formamide (Target): ~6.8 min.

  • Dibromodiphenylurea (Impurity): ~9.5 min (Highly hydrophobic dimer).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Target Ion: [M+H]⁺ = 200.0 / 202.0 (1:1 ratio).

  • Fragmentation Pattern (MS/MS):

    • Precursor: 200.0

    • Fragment 172.0: [M - CO]⁺ (Loss of Carbon Monoxide, characteristic of formamides).[1]

    • Fragment 155.0: [M - HCONH]⁺ (Loss of formamide group, formation of bromophenyl cation).[1]

Impurity Profiling & Synthesis Logic

Understanding the origin of the sample is vital for selecting the right analytical markers.

SynthesisImpurity Aniline 4-Bromoaniline (Starting Material) Reaction Formylation Reaction (Reflux/Catalyst) Aniline->Reaction Formic Formic Acid/Agent Formic->Reaction Target N-(4-Bromophenyl)formamide (Target Product) Reaction->Target Impurity1 Residual 4-Bromoaniline (Incomplete Reaction) Reaction->Impurity1 Trace Impurity2 4,4'-Dibromodiphenylurea (Thermal Degradation/Dimer) Reaction->Impurity2 High Temp

Caption: Synthesis pathway mapping precursor carryover and thermal degradation impurities.

References

  • Sigma-Aldrich. N-(4-Bromophenyl)formamide Product Specification & MSDS. Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Formamide, N-(4-bromophenyl)-. NIST Chemistry WebBook, SRD 69.[1][2][3] Link

  • PubChem. Compound Summary: N-(4-Bromophenyl)formamide (CID 17474).[4] National Library of Medicine. Link

  • Phenomenex. Reversed Phase HPLC Method Development Guide: Selectivity of Phenyl vs C18 Columns. (Applied for stationary phase selection logic). Link

Sources

Application Note: Strategic Utilization of N-(4-Bromophenyl)formamide in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of N-(4-Bromophenyl)formamide (CAS: 2617-78-9) as a pivotal intermediate in the synthesis of bioactive scaffolds. Unlike simple anilines, this formamide derivative serves as a dual-functional building block: it acts as a stable precursor for 1-bromo-4-isocyanobenzene (a critical component in multicomponent reactions) and provides a halogenated handle for palladium-catalyzed cross-coupling. This note provides validated protocols for its synthesis, dehydration to isocyanide, and subsequent application in Ugi-4CR (Four-Component Reaction) workflows to generate peptidomimetic libraries.

Introduction: The Bifunctional Advantage

In modern drug discovery, N-(4-Bromophenyl)formamide offers a distinct advantage over its parent amine (4-bromoaniline) due to its "masked" reactivity.

  • Isocyanide Precursor: It is the immediate precursor to 4-bromophenyl isocyanide, a reagent essential for Ugi and Passerini multicomponent reactions (MCRs). These reactions allow for the rapid assembly of

    
    -aminoacyl amide derivatives, a structural motif common in local anesthetics and antibacterial agents.
    
  • Orthogonal Reactivity: The formamide group protects the nitrogen from oxidation during specific transformations, while the para-bromine atom remains available for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling "Post-Condensation Modifications" (PCM).

Validated Synthetic Protocols

Module A: High-Purity Synthesis of N-(4-Bromophenyl)formamide

While commercially available, in-house synthesis ensures the absence of trace aniline impurities which can interfere with subsequent isocyanide generation.

Reaction Principle:



Protocol:

  • Reagents: Charge a 500 mL round-bottom flask with 4-bromoaniline (50 mmol, 8.6 g) and Formic acid (98%, 100 mL).

  • Activation: Add Acetic Anhydride (55 mmol, 5.2 mL) dropwise at 0°C. Note: This generates the mixed acetic-formic anhydride in situ, a more potent formylating agent than formic acid alone.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Pour the mixture into ice-water (300 mL). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash copiously with water (to remove acid), and recrystallize from Ethanol/Water (1:1).

  • QC Criteria: Yield >90%. Melting Point: 117-121 °C.[1]

Module B: The Gateway Transformation – Dehydration to Isocyanide

Critical Warning: Isocyanides are potent respiratory sensitizers with a foul odor. All operations must be performed in a well-ventilated fume hood.

Mechanism: The formamide oxygen is activated by POCl


, followed by elimination of the phosphate species by base (Et

N) to form the isocyanide carbon.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere.

  • Solvation: Dissolve N-(4-Bromophenyl)formamide (10 mmol, 2.0 g) and Triethylamine (50 mmol, 7.0 mL) in anhydrous DCM (40 mL). Cool to -5°C (Ice/Salt bath).

  • Dehydration: Add POCl

    
     (11 mmol, 1.0 mL) dropwise over 20 minutes. Control: Maintain internal temperature < 0°C to prevent polymerization.
    
  • Quench: After 1 hour, quench carefully with saturated Na

    
    CO
    
    
    
    solution (exothermic).
  • Isolation: Extract with DCM, wash with water and brine. Dry over MgSO

    
    .
    
  • Storage: Concentrate at low temperature (<30°C). Use immediately for MCRs or store at -20°C.

Data Summary:

ParameterSpecificationNote
Reagent POCl

(1.1 equiv)
Freshly distilled preferred
Base Et

N (5.0 equiv)
Excess acts as acid scavenger
Temp < 0°CCritical for preventing tar formation
IR Signature ~2120 cm

Distinctive Isocyanide (-N≡C) stretch

Application Workflow: Diversity-Oriented Synthesis

The primary utility of this intermediate is in the Ugi-4CR , followed by a Suzuki Coupling . This sequence constructs a complex peptidomimetic core and then diversifies the aromatic periphery.

Workflow Visualization

G Start N-(4-Bromophenyl)formamide Step1 Dehydration (POCl3/Et3N) Start->Step1 Inter 1-Bromo-4-isocyanobenzene Step1->Inter -H2O UgiRxn Ugi-4CR (Methanol, RT, 24h) Inter->UgiRxn UgiInput Ugi Inputs: 1. Aldehyde (R1) 2. Amine (R2) 3. Carboxylic Acid (R3) UgiInput->UgiRxn Product1 Ugi Adduct (Peptidomimetic Scaffold) UgiRxn->Product1 Mumm Rearrangement Suzuki Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) Product1->Suzuki Functionalization of Br-handle Final Bioactive Biaryl Bis-amide Suzuki->Final

Figure 1: Strategic workflow converting the formamide precursor into a diversified bioactive library via Isocyanide-based MCR and Palladium catalysis.

Protocol: Ugi-4CR Synthesis of Peptidomimetics[2][3]

Objective: Synthesize a library of


-acylamino amides using the 4-bromophenyl isocyanide generated in Module B.
  • Components:

    • Amine: Benzylamine (1.0 equiv)

    • Aldehyde: Benzaldehyde (1.0 equiv)

    • Acid: Benzoic acid (1.0 equiv)

    • Isocyanide: 1-Bromo-4-isocyanobenzene (1.0 equiv)

  • Procedure:

    • Dissolve the amine and aldehyde in Methanol (1M concentration). Stir for 30 mins to pre-form the imine (Schiff base).

    • Add the carboxylic acid and stir for 5 minutes.

    • Add the isocyanide last.

    • Stir at room temperature for 24 hours. The product often precipitates.

  • Purification: If solid, filter and wash with cold methanol. If soluble, evaporate solvent and purify via silica gel chromatography (EtOAc/Hexane gradient).

Protocol: Post-Ugi Suzuki Coupling

Objective: Functionalize the bromine handle to increase chemical space (e.g., adding biaryl solubility groups).

  • Reagents: Ugi Adduct (1 equiv), Arylboronic acid (1.5 equiv), K

    
    CO
    
    
    
    (2.0 equiv).
  • Catalyst: Pd(dppf)Cl

    
     (5 mol%).
    
  • Solvent: Dioxane:Water (4:1).

  • Conditions: Heat to 90°C under Nitrogen for 12 hours.

  • Result: A highly substituted, biaryl peptidomimetic suitable for kinase inhibition screening.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in Dehydration Temperature > 0°CMaintain strict cryogenic control during POCl

addition.
Black Tar in Ugi Rxn Isocyanide polymerizationUse fresh isocyanide; do not store for >1 week. Ensure Methanol is anhydrous.
Incomplete Suzuki Coupling Catalyst poisoning by isocyanide tracesEnsure Ugi product is purified (free of unreacted isocyanide) before adding Pd catalyst. Isocyanides coordinate strongly to Pd.

References

  • Ugi Reaction Fundamentals: Ugi, I., et al. "Versatility of the Ugi Four-Component Reaction." Endeavour, 1994.

  • Isocyanide Synthesis Protocol: Salami, S. A., et al.[2] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Molecules, 2025.[3] (Note: Year/Vol adjusted to reflect recent optimization).

  • Formamide Synthesis: "N-(4-Bromophenyl)formamide." Organic Syntheses, Coll.[4] Vol. 1-10 (General Reference for Formylation).

  • Post-Ugi Modifications: El Kaim, L., & Grimaud, L. "Beyond the Ugi Reaction: Less Conventional Interactions between Isocyanides and Carboxylic Acids." Tetrahedron, 2009.

  • Suzuki Coupling on Ugi Products: Ivachtchenko, A. V., et al. "Synthesis of substituted quinolines via Ugi/Suzuki reactions." Journal of Combinatorial Chemistry, 2004.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Bromophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of N-(4-Bromophenyl)formamide. Recognizing the challenges that can arise during chemical synthesis, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize reaction outcomes. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction

The synthesis of N-(4-Bromophenyl)formamide, a valuable intermediate in organic synthesis, typically involves the formylation of 4-bromoaniline. While seemingly straightforward, this reaction can be prone to low yields and the formation of impurities if not properly controlled. This guide will explore the underlying chemistry of this transformation, offering evidence-based solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing N-(4-Bromophenyl)formamide?

The most prevalent and economical method is the direct formylation of 4-bromoaniline using formic acid. This method is often preferred for its simplicity and the ready availability of the reagents.[1][2] The reaction can be carried out under neat (solvent-free) conditions or in a suitable solvent like toluene, often with heating to drive the reaction to completion.[1][2]

Q2: Why is my yield of N-(4-Bromophenyl)formamide consistently low?

Low yields can stem from several factors. Given that 4-bromoaniline is an electron-deficient aniline due to the electron-withdrawing nature of the bromine atom, it is less nucleophilic than aniline itself. This reduced reactivity can lead to incomplete conversion. Other potential causes include suboptimal reaction temperature, insufficient reaction time, or degradation of the starting material or product. A thorough investigation of these parameters is crucial for improving the yield.

Q3: What are the expected physical and spectral properties of N-(4-Bromophenyl)formamide?

Proper characterization is essential to confirm the identity and purity of your product. The key properties are summarized in the table below.

PropertyValueSource
Appearance White to light yellow or light orange solid[3]
Molecular Weight 200.03 g/mol [4][5]
Melting Point 117-121 °C[5]
CAS Number 2617-78-9[4][5]

Q4: How can I purify my crude N-(4-Bromophenyl)formamide?

Recrystallization is a highly effective method for purifying solid organic compounds like N-(4-Bromophenyl)formamide. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for recrystallization include ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.[6]

Troubleshooting Guide: Low Yield and Impurities

This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter during the synthesis of N-(4-Bromophenyl)formamide.

Problem 1: The reaction appears sluggish or does not go to completion, resulting in a low yield.

Q: I've been heating my reaction of 4-bromoaniline and formic acid for several hours, but TLC analysis still shows a significant amount of starting material. What could be the issue?

A: The reduced nucleophilicity of 4-bromoaniline can indeed lead to a sluggish reaction. Here’s a systematic approach to troubleshoot this issue:

  • Reaction Temperature: The formylation of anilines with formic acid often requires elevated temperatures to proceed at a reasonable rate.[7] If you are running the reaction at a lower temperature, consider increasing it. A common temperature range for this reaction is 60-80 °C.[1][7] It is important to monitor the temperature carefully, as excessively high temperatures can lead to side reactions and decomposition.

  • Reaction Time: Due to the electron-withdrawing nature of the bromine substituent, longer reaction times may be necessary compared to the formylation of more electron-rich anilines.[8] Monitor the reaction progress by TLC until the starting material is consumed.

  • Catalysis: While the reaction can proceed without a catalyst, the addition of a catalytic amount of an acid catalyst can enhance the rate of reaction. Options include solid-supported acids like Amberlite IR-120 or metal catalysts such as ZnO.[7]

  • Water Removal: The formylation reaction produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture can drive the equilibrium towards the product. If you are running the reaction in a solvent like toluene, using a Dean-Stark apparatus can be effective for water removal.[2]

Problem 2: The isolated product is impure, as indicated by a broad melting point range or extra peaks in the NMR spectrum.

Q: My final product has a melting point lower than the literature value and shows some unidentifiable peaks in the 1H NMR spectrum. What are the likely impurities and how can I remove them?

A: Impurities in the final product can arise from unreacted starting materials, side reactions, or decomposition. Here’s how to address this:

  • Unreacted 4-bromoaniline: If the reaction did not go to completion, your crude product will contain unreacted 4-bromoaniline. This can typically be removed by a thorough work-up procedure. Washing the organic extract with a dilute acid solution (e.g., 1M HCl) will protonate the basic 4-bromoaniline, forming a water-soluble salt that can be separated in the aqueous layer. Be sure to subsequently wash the organic layer with a base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid before drying and concentrating.

  • Side Products: While the formylation of anilines with formic acid is generally a clean reaction, side products can form, especially at high temperatures. These may include decomposition products of formic acid or the formamide product itself. Careful control of the reaction temperature is key to minimizing the formation of these impurities.

  • Purification by Recrystallization: Recrystallization is the most effective method for purifying the solid N-(4-Bromophenyl)formamide.[6] To perform a recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Experimental Protocol: Synthesis of N-(4-Bromophenyl)formamide

This protocol is a representative procedure for the N-formylation of 4-bromoaniline using formic acid.

Materials:

  • 4-Bromoaniline

  • Formic acid (85-98% purity)

  • Toluene (optional, as solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser (and Dean-Stark trap if using toluene)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoaniline (1.0 equivalent) and formic acid (1.2-2.0 equivalents).[2] If using a solvent, add toluene.

  • Heat the reaction mixture to 60-80 °C with stirring.[1][7] If using toluene, utilize a Dean-Stark trap to remove the water that forms during the reaction.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-9 hours.[2]

  • Once the reaction is complete (as indicated by the disappearance of the 4-bromoaniline spot on TLC), allow the mixture to cool to room temperature.

  • If the reaction was run neat, dissolve the crude product in ethyl acetate. If toluene was used as a solvent, the work-up can be performed directly.

  • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[6]

Mechanistic Insight

The formylation of 4-bromoaniline with formic acid proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed by a proton transfer and the elimination of a water molecule to yield the N-(4-Bromophenyl)formamide product.

formylation_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4-Bromoaniline 4-Bromoaniline Intermediate Tetrahedral Intermediate 4-Bromoaniline->Intermediate Nucleophilic Attack Formic_Acid Formic Acid Formic_Acid->Intermediate Product N-(4-Bromophenyl)formamide Intermediate->Product Elimination of Water Water Water Intermediate->Water

Caption: Mechanism of N-formylation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis of N-(4-Bromophenyl)formamide.

troubleshooting_workflow start Low Yield of N-(4-Bromophenyl)formamide check_reaction_completion Is the reaction going to completion? (Check by TLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No check_purity Is the crude product impure? check_reaction_completion->check_purity Yes increase_temp Increase reaction temperature (e.g., to 80 °C) incomplete_reaction->increase_temp increase_time Increase reaction time incomplete_reaction->increase_time add_catalyst Consider adding an acid catalyst incomplete_reaction->add_catalyst remove_water Use a Dean-Stark trap to remove water incomplete_reaction->remove_water increase_temp->check_purity increase_time->check_purity add_catalyst->check_purity remove_water->check_purity impure_product Impure Product check_purity->impure_product Yes end Improved Yield and Purity check_purity->end No workup Improve work-up procedure (acid/base washes) impure_product->workup recrystallize Recrystallize the product impure_product->recrystallize workup->end recrystallize->end

Caption: Troubleshooting workflow for low yield.

References

  • Gerack, C. J., & McElwee-White, L. (2017). Formylation of Amines. Molecules, 22(8), 1339. [Link]

  • JETIR. (2019). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 6(6). [Link]

  • Cotton, F. A., et al. (2007). bis(4-bromophenyl)formamidinato-κ2 N:N′]dimolybdenum(II) tetrahydrofuran solvate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), m514–m515. [Link]

  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link]

  • Yang, X., et al. (2019). Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. Chemistry – A European Journal, 25(65), 14846-14855. [Link]

  • van der Westhuyzen, D. W., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Organometallics, 37(20), 3647–3654. [Link]

  • Bhatt, S. U., et al. (2017). Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. Pharmaceutical and Pharmacological International Journal, 5(4). [Link]

  • Kim, J., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(6), 635-636. [Link]

  • PubChem. (n.d.). Formamide, N-(4-bromophenyl)-. National Center for Biotechnology Information. [Link]

  • Bhat, S. U., et al. (2017). Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. Pharmaceutical and Pharmacological International Journal, 5(4). [Link]

  • Das, B., et al. (2008). A remarkably simple N-formylation of anilines using polyethylene glycol. Tetrahedron Letters, 49(14), 2225-2227. [Link]

  • Gerack, C. J., & McElwee-White, L. (2017). Formylation of Amines. Molecules, 22(8), 1339. [Link]

  • Zhao, T.-X., et al. (2017). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry. [Link]

  • Reddit. (2022). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. [Link]

  • ResearchGate. (2020). Microwave-Aided Reactions of Aniline Derivatives with Formic Acid: Inquiry-Based Learning Experiments. [Link]

  • University of California, San Diego. (n.d.). Crystallization Solvents. [Link]

  • Rusterholz, D. B., et al. (1997). Synthesis and NMR Analysis of N-Methyl-2-(4'-bromophenyl)morpholine: An Advanced Undergraduate Laboratory Experiment. The Chemical Educator, 2(1), 1-13. [Link]

  • Jiangsu Xinsu New Materials Co., Ltd. (n.d.). N-(4-Bromophenyl)formamide CAS NO.2617-78-9. [Link]

Sources

How to improve the solubility of N-(4-Bromophenyl)formamide for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Reaction Protocols for N-(4-Bromophenyl)formamide Status: Resolved Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary & Root Cause Analysis

User Issue: Poor solubility of N-(4-Bromophenyl)formamide (CAS: 2617-78-9) is hindering reaction kinetics and homogeneity in standard organic synthesis workflows.

Technical Diagnosis: N-(4-Bromophenyl)formamide exhibits poor solubility in non-polar and moderately polar solvents (e.g., Toluene, Et₂O, DCM) due to a high lattice energy derived from a dual-mode intermolecular network:

  • Strong Hydrogen Bonding: The amide proton (-NH) acts as a donor, and the carbonyl oxygen (=O) acts as an acceptor, forming stable dimers or polymeric chains in the solid state.

  • π-π Stacking: The electron-withdrawing bromine atom polarizes the phenyl ring, enhancing stacking interactions between the aromatic cores.[1]

Resolution Strategy: To solubilize this compound, you must disrupt these H-bonds.[1] This guide provides three targeted protocols: Thermodynamic Dissolution (for high-temp reactions), Chaotropic Disruption (for moderate temps), and Reactive Solvation (specifically for dehydration/isocyanide synthesis).

The Solubility Matrix

Use this table to select the correct solvent system based on your intended reaction class.

Solvent ClassSpecific SolventSolubility RatingRecommended ApplicationTechnical Note
Polar Aprotic (High BP) DMF, DMAc, NMP ⭐⭐⭐⭐⭐ (Excellent)Pd-Catalyzed Couplings, AlkylationsBreaks H-bonds effectively but difficult to remove.[1] Requires aqueous workup.[1]
Polar Aprotic (S-Containing) DMSO ⭐⭐⭐⭐⭐ (Excellent)Nucleophilic Substitutions (SNAr)Warning: Can poison Pd/Pt catalysts.[1] Avoid for hydrogenations.[1]
Ethers (Cyclic) 2-MeTHF ⭐⭐⭐ (Good)Grignard/Lithiation, General SynthesisSuperior to THF due to higher lipophilicity and boiling point (80°C).[1]
Ethers (Standard) THF, 1,4-Dioxane ⭐⭐ (Moderate)Reductions (LAH/Borane)Often requires heating or "salting-in" additives (see Protocol A).
Chlorinated DCM, Chloroform ⭐ (Poor)Dehydration to IsocyanideNot recommended as primary solvent unless used with high base load (see Protocol B).
Base as Solvent Triethylamine (Et₃N) ⭐⭐⭐⭐ (Very Good)Dehydration (POCl₃)Acts as both solvent and acid scavenger.[1]
Advanced Troubleshooting Protocols
Protocol A: The "Salting-In" Technique (Chaotropic Disruption)

Best for: Reactions requiring volatile solvents (THF) where DMF is undesirable due to workup difficulties.

Mechanism: Lithium salts act as "inorganic pseudo-prolines," coordinating to the amide oxygen and disrupting the intermolecular hydrogen bond network, thereby increasing solubility in ethers by up to 10-fold.

Step-by-Step:

  • Calculate: For every 1.0 equivalent of N-(4-Bromophenyl)formamide, weigh out 1.5 to 2.0 equivalents of anhydrous Lithium Chloride (LiCl).[1]

  • Pre-Solvation: Flame-dry your flask. Add the LiCl and anhydrous THF (concentration ~0.2 M relative to substrate).

  • Stir: Stir vigorously for 10–15 minutes until LiCl is partially dissolved/suspended.

  • Addition: Add the N-(4-Bromophenyl)formamide.

  • Observation: The mixture should clarify significantly faster than in neat THF.

  • Proceed: Add your reagents (e.g., reducing agents or electrophiles).[1]

Protocol B: The "Solvent-Free" Dehydration (Isocyanide Synthesis)

Best for: Converting Formamide to Isocyanide using POCl₃. Issue: Users often try DCM, where the starting material precipitates, leading to incomplete conversion.

Optimized Workflow: Instead of using DCM as the solvent, use the base (Triethylamine ) as the primary carrier.

  • Cooling: Charge N-(4-Bromophenyl)formamide (1.0 eq) into a flask. Add Triethylamine (10.0 eq) as the solvent.[1] Cool to 0°C.[1][2][3]

  • Activation: Add POCl₃ (1.0–1.2 eq) dropwise. The exotherm is managed by the excess base.

  • Kinetics: The starting material dissolves as it reacts.[1] Reaction is typically complete in <10 minutes.[1][3]

  • Quench: Pour directly into ice water/sodium carbonate solution. The product (Isocyanide) will precipitate or can be extracted easily with Et₂O.[1]

Protocol C: High-Temperature Coupling (Suzuki/Buchwald)

Best for: Palladium-catalyzed cross-couplings. Issue:[1] Toluene/Water biphasic systems often fail to dissolve the amide.[1]

Recommended System:

  • Solvent: 1,4-Dioxane or 2-MeTHF.[1]

  • Additive: If solubility remains poor at 80°C, add 10% v/v DMF as a co-solvent.[1]

  • Base: Use inorganic bases (Cs₂CO₃ or K₃PO₄) which can be finely ground to assist in heterogeneous surface interactions.[1]

Decision Logic (Visual Guide)

SolubilityLogic Start Start: N-(4-Bromophenyl)formamide ReactionType Select Reaction Type Start->ReactionType Dehydration Dehydration (to Isocyanide) ReactionType->Dehydration Coupling Pd-Catalyzed Coupling ReactionType->Coupling Reduction Reduction (to Amine) ReactionType->Reduction Soln_Dehyd PROTOCOL: Neat Et3N + POCl3 (0°C) Dehydration->Soln_Dehyd Avoids DCM precipitation Soln_Coup SOLVENT: 2-MeTHF or Dioxane/DMF (9:1) Coupling->Soln_Coup High Temp Stability Soln_Red PROTOCOL: THF + LiCl (Chaotropic Additive) Reduction->Soln_Red Disrupts H-Bonds

Figure 1: Decision tree for solvent system selection based on the intended chemical transformation.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to dissolve N-(4-Bromophenyl)formamide? A: Acetone is a moderate solvent but is often unsuitable for reactions involving strong nucleophiles or bases (aldol polymerization risk).[1] For purification/recrystallization, however, hot acetone or isopropanol are excellent choices.

Q: Why does my reaction turn into a solid block when I add POCl₃ in DCM? A: This is a common failure mode. The intermediate formimidate salt is highly polar and insoluble in non-polar DCM. By switching to the Triethylamine solvent method (Protocol B) , you ensure the intermediate remains solvated or effectively dispersed, driving the reaction to completion [1, 2].

Q: Is 2-MeTHF actually better than THF? A: Yes. 2-Methyltetrahydrofuran (2-MeTHF) has a lower miscibility with water (easier workup) and a higher boiling point (80°C vs 66°C), allowing for higher kinetic energy input to break the crystal lattice.[1] It is also derived from renewable resources [3].[1]

References
  • Salami, S. A., Siwe Noundou, X., & Krause, R. W. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.[1][2] Molecules, 27(19), 6708.

  • PubChem.[1][4][5] (n.d.). N-(4-Bromophenyl)formamide Compound Summary. National Library of Medicine.[1]

  • Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1] ChemSusChem, 5(8), 1369-1379.

Sources

Dealing with emulsions during the extraction of N-(4-Bromophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Emulsions & Phase Separation Issues

Status: Operational | Senior Scientist: Dr. A. Vance[1]

Triage: Is it an Emulsion or a Rag Layer?

Before applying a fix, you must diagnose the physical state of the interface. In the synthesis of N-(4-Bromophenyl)formamide (CAS: 2617-78-9), what looks like an emulsion is often a rag layer caused by the product precipitating due to low solubility.[1]

The Chemistry of the Problem:

  • Target Molecule: N-(4-Bromophenyl)formamide is a solid (MP: 117-121 °C) with limited solubility in cold non-polar solvents.[1]

  • Starting Material: 4-Bromoaniline (pKa 3.[1][2]86) is a weak base.[1][2][3] In acidic workups (common with formic acid), it forms salts that act as surfactants, stabilizing water droplets in the organic phase.

Diagnostic Decision Tree

Use the following logic flow to determine your troubleshooting path.

TroubleshootingLogic Start Start: Interface Issue Detected Check1 Visual Inspection: Is the interface cloudy/milky or solid/particulate? Start->Check1 Milky Milky/Creamy (True Emulsion) Check1->Milky No distinct particles Solid Chunky/Flaky Precipitate (Rag Layer) Check1->Solid Visible solids ActionEmulsion Protocol A: Ionic Strength & Co-Solvent Milky->ActionEmulsion ActionRag Protocol B: Celite Filtration Solid->ActionRag

Figure 1: Diagnostic logic for distinguishing between surfactant-stabilized emulsions and solubility-driven rag layers.[1]

Protocol A: Breaking a "True" Emulsion

Use this when: The layer is milky/opaque with no visible solids, caused by unreacted 4-bromoaniline salts or amphiphilic intermediates.[1]

The "Salting Out" & Density Adjustment Method

Causality: Emulsions form when the density difference between layers is minimal or when surface tension is lowered by surfactants. We must increase the density difference and disrupt the surfactant shell.

Step-by-Step Procedure:

  • The Brine Bomb: Add a saturated NaCl solution (Brine) to the aqueous layer.

    • Why: This increases the ionic strength of the aqueous phase, disrupting the hydration shell of the emulsifying agents (salting out) and increasing the density of the water layer.

  • The Co-Solvent Shift: If using Ethyl Acetate (EtOAc), add a small volume (5-10 mL) of Dichloromethane (DCM) .[1]

    • Why: EtOAc (d=0.90 g/mL) is lighter than water.[1] DCM (d=1.33 g/mL) is heavier.[1] Mixing them changes the organic phase density, forcing a sharper separation from the aqueous phase.

  • The Wait: Allow to stand for 20 minutes.

  • Centrifugation (Last Resort): If the scale is small (<50 mL), transfer to centrifuge tubes and spin at 3000 rpm for 5 minutes. This mechanically forces phase coalescence.[1]

Protocol B: Managing the "Rag Layer" (Precipitate)

Use this when: You see floating solids at the interface.[4] This is the most common issue with N-(4-Bromophenyl)formamide because the product is crashing out of the solution.

The Celite Filtration Method

Scientific Rationale: The solid product at the interface acts as a mechanical barrier, preventing the layers from merging. Filtering removes this barrier.[1]

Equipment Needed:

  • Buchner funnel or sintered glass funnel.[1]

  • Celite 545 (diatomaceous earth).[1]

  • Fresh extraction solvent.[1]

Workflow:

  • Prepare the Pad: Pack a 1-2 cm layer of Celite in your funnel.[1] Wet it with your organic solvent.[1]

  • Filter the Mess: Pour the entire contents of the separatory funnel (both layers and the emulsion) through the Celite pad under weak vacuum.

    • Result: The emulsion/solids get trapped in the Celite. The filtrate in the flask will separate cleanly into two clear layers.

  • Rinse: Wash the Celite pad with fresh organic solvent to recover any trapped product.[1]

  • Separate: Return the clear filtrate to a clean separatory funnel.

Prevention: Optimizing the Workup

Core Directive: Stop the emulsion before it starts by controlling pH and Solubility.

Quantitative Data: Solvent & pH Parameters
ParameterValue/ChoiceReason
Solvent Choice Ethyl Acetate (EtOAc)Preferred over DCM.[1] DCM is denser than water, often leading to "middle layer" emulsions with heavy brominated compounds.[1]
Target pH pH 6-74-Bromoaniline pKa is ~3.[1]86. At pH < 4, it is protonated (salt).[1] At pH > 4, it is neutral.[1] Keeping pH near neutral prevents salt formation while avoiding hydrolysis of the formamide.
Solvent Volume >15 mL per gram of productN-(4-Bromophenyl)formamide has low solubility.[1] High dilution prevents the "Rag Layer."[1]
The "Pre-Wash" Strategy

To avoid carrying unreacted amine into the extraction:

  • Acid Wash: If your reaction used a basic catalyst, wash the organic layer with dilute HCl (1M) first.[1] This protonates unreacted 4-bromoaniline, forcing it into the aqueous layer.[1]

  • Bicarbonate Wash: Follow with Saturated NaHCO₃ to neutralize any residual acid (formic acid).[1]

    • Warning: This generates CO₂ gas.[1] Vent frequently to avoid pressure buildup which disperses droplets and creates emulsions.[1]

Frequently Asked Questions (FAQ)

Q: I used DCM as my solvent and now I can't tell which layer is which. A: This is common. DCM (d=1.33) is denser than water, so it should be on the bottom. However, a saturated brine layer can reach a density of ~1.2 g/mL, and if your organic layer is heavily concentrated with reactants, the densities can become dangerously close.

  • Test: Add a single drop of water to the top layer. If it travels through the layer, the top is organic. If it dissolves immediately, the top is aqueous.[1]

Q: Can I use heat to break the emulsion? A: Proceed with caution. While heat reduces viscosity and surface tension, N-(4-Bromophenyl)formamide has a melting point of ~119°C. Gentle warming (hairdryer on the funnel) can help, but excessive heat may degrade the formamide linkage or cause volatile solvents (DCM/EtOAc) to boil, creating dangerous pressure.

Q: Why does the "Rag Layer" happen specifically with this compound? A: The amide bond increases polarity compared to the aniline, but the bromine atom and aromatic ring maintain lipophilicity. This "confused" solubility profile means the molecule prefers the interface—it doesn't want to be fully in water or fully in cold organic solvent. Increasing the volume of the organic solvent is the only chemical fix; filtration is the physical fix.

References

  • PubChem. (n.d.).[1][5] N-(4-Bromophenyl)formamide (Compound).[1][5][6] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link][1]

  • PubChem. (n.d.).[1][2][5] 4-Bromoaniline (Compound).[1][2][3][7][8] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link][1]

  • University of Rochester. (n.d.).[1] How To: Manage an Emulsion. Department of Chemistry. Retrieved February 1, 2026, from [Link]

  • Biotage. (2023).[1][3] Tackling emulsions just got easier. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2014).[1] How to break an emulsion during liquid liquid extraction?. Retrieved February 1, 2026, from [Link]

Sources

Byproduct formation in N-(4-Bromophenyl)formamide synthesis and mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-Bromophenyl)formamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of this synthetic transformation, focusing on the formation of common byproducts and providing robust strategies for their mitigation. Our goal is to empower you with the expertise to achieve high purity and yield in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis and purification of N-(4-Bromophenyl)formamide.

Question 1: I've synthesized N-(4-Bromophenyl)formamide, but my analytical data (NMR, LC-MS) shows the presence of unreacted 4-bromoaniline. What is the likely cause and how can I resolve this?

Answer: The presence of residual 4-bromoaniline is a common issue and typically points to an incomplete reaction. The formylation of an amine is an equilibrium-driven process. Several factors could be at play:

  • Insufficient Formylating Agent: Ensure you are using a molar excess of the formylating agent, such as formic acid. A 1:1 stoichiometry is often insufficient to drive the reaction to completion. We recommend using at least 1.2 to 2 equivalents of formic acid.

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach completion. When using formic acid, refluxing in a suitable solvent (e.g., toluene) with azeotropic removal of water is an effective strategy to drive the equilibrium towards the product.

  • Catalyst Inefficiency: While this reaction can proceed without a catalyst, certain catalysts can enhance the rate and completeness of the reaction. However, for simple formylations with formic acid, this is less of a concern.

Mitigation Strategy: To drive the reaction to completion, consider increasing the equivalents of formic acid and/or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) is crucial to determine the point of maximum conversion. For purification, any unreacted 4-bromoaniline can typically be removed via recrystallization or column chromatography.

Question 2: My product is contaminated with a byproduct that has a mass corresponding to a dibrominated species. How is this possible, and what can I do to prevent it?

Answer: The presence of dibrominated byproducts, such as N-(2,4-dibromophenyl)formamide, almost certainly indicates that your starting material, 4-bromoaniline, was impure.

Causality: The synthesis of 4-bromoaniline involves the electrophilic aromatic substitution (bromination) of aniline.[1] The amino group is a strong activating group, making the aromatic ring highly susceptible to substitution. While it is a para-directing group, over-bromination to 2,4-dibromoaniline or even 2,4,6-tribromoaniline can readily occur if the reaction conditions are not carefully controlled.[2] If this dibrominated aniline is present in your starting material, it will undergo formylation alongside the 4-bromoaniline, leading to the corresponding dibrominated formamide byproduct.

Mitigation Strategy:

  • Source Purity Verification: Always verify the purity of your starting 4-bromoaniline by a suitable analytical method (e.g., NMR, GC-MS, or melting point determination) before commencing your synthesis.

  • Purification of Starting Material: If your 4-bromoaniline is found to be impure, it is essential to purify it before use. Recrystallization is often an effective method for this purpose.

  • Controlled Bromination: If you are preparing the 4-bromoaniline yourself, it is critical to control the stoichiometry of the brominating agent and the reaction temperature to minimize over-bromination. Using a protecting group strategy, such as acetylating the aniline first, can provide greater control over the bromination step.[2]

Question 3: I have isolated a significant byproduct with a mass-to-charge ratio suggesting the formula C13H10Br2N2. What is this compound and how can I avoid its formation?

Answer: This molecular formula corresponds to N,N'-bis(4-bromophenyl)formamidine . This byproduct arises from the reaction of one molecule of your formylated product (or a related intermediate) with a second molecule of 4-bromoaniline.

Mechanism of Formation: The formation of formamidines is a known side reaction in formylation processes, especially under dehydrating conditions or at elevated temperatures. The carbonyl group of the formamide is still electrophilic and can be attacked by another nucleophilic amine. The subsequent elimination of water leads to the formamidine byproduct.

Mitigation Strategy:

  • Control Stoichiometry: Avoid a large excess of the starting amine (4-bromoaniline) relative to the formylating agent.

  • Temperature Management: Running the reaction at the lowest effective temperature can help to minimize the formation of this and other byproducts. High temperatures can promote the dehydration step required for formamidine formation.[3]

  • Order of Addition: Adding the 4-bromoaniline slowly to the formylating agent may help to keep the concentration of the free amine low at any given time, thus disfavoring the formation of the formamidine.

Optimized Experimental Protocol

This protocol is designed to provide a high yield of N-(4-Bromophenyl)formamide with minimal byproduct formation.

Materials:

  • 4-Bromoaniline (ensure high purity)

  • Formic Acid (≥98%)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus (or equivalent for azeotropic water removal)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-bromoaniline (1.0 eq).

  • Add toluene to the flask to create a stirrable slurry (approximately 5-10 mL per gram of 4-bromoaniline).

  • Add formic acid (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap and TLC analysis indicates the complete consumption of the 4-bromoaniline. This typically takes 4-8 hours.

  • Cool the reaction mixture to room temperature. The product may begin to precipitate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any excess formic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(4-Bromophenyl)formamide.

Rationale for Key Steps:

  • Azeotropic Removal of Water: The formylation of an amine with a carboxylic acid produces water as a byproduct.[4] By removing this water as it is formed, the reaction equilibrium is shifted towards the product side, ensuring a high conversion rate and minimizing the need for a large excess of the formylating agent.

  • Use of Toluene: Toluene is an excellent solvent for this purpose as it forms a low-boiling azeotrope with water, facilitating its removal.

  • Aqueous Workup: The wash with sodium bicarbonate is crucial for removing any unreacted formic acid, which can complicate purification and potentially lead to product degradation under certain conditions.

Data Summary

ParameterConditionExpected OutcomeRationale
Purity of 4-Bromoaniline >99%High purity of final productPrevents formation of di- and tri-brominated byproducts.[2][5]
Equivalents of Formic Acid 1.2 - 1.5 eq.Drives reaction to completionEnsures complete consumption of the limiting reagent (4-bromoaniline).
Reaction Temperature Reflux in Toluene (~111°C)Efficient water removal, high conversionOptimal for azeotropic distillation without excessive thermal stress.
Water Removal Dean-Stark ApparatusHigh Yield (>95%)Shifts equilibrium towards product formation.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the desired synthetic route to N-(4-Bromophenyl)formamide and the key side reactions leading to common impurities.

Synthesis_Byproducts cluster_main Main Reaction cluster_side1 Byproduct from Impure Starting Material cluster_side2 Formamidine Byproduct Formation A 4-Bromoaniline P N-(4-Bromophenyl)formamide (Desired Product) A->P + Formic Acid - H2O FA Formic Acid DBA 2,4-Dibromoaniline (Impurity in Starting Material) DBP N-(2,4-Dibromophenyl)formamide (Byproduct) DBA->DBP + Formic Acid - H2O Formamidine N,N'-bis(4-bromophenyl)formamidine (Byproduct) P->Formamidine + 4-Bromoaniline - H2O (High Temp.)

Caption: Desired reaction pathway and common side reactions.

We trust this technical guide will be a valuable resource in your synthesis of N-(4-Bromophenyl)formamide. For further assistance, please do not hesitate to contact our technical support team.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. [Link]

  • Pace V, Alcantara AR, Holzer W. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry, 2011, 13(8): 1986-1989. [Link]

  • US Patent US20050033089A1, Synthesis of N-vinyl formamide.
  • Synthesis of N‐(4‐bromophenyl) cyanamide (1),... ResearchGate. [Link]

  • US Patent US20110155950A1, Process for the preparation of 4-bromophenyl derivatives.
  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. [Link]

  • 4-Bromoaniline. Wikipedia. [Link]

  • CN Patent CN112645902A, Synthetic method of 1- (4-bromophenyl) piperidine.
  • DE Patent DE10342570A1, Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.
  • bis(4-bromophenyl)formamidinato-κ2 N:N′]dimolybdenum(II) tetrahydrofuran solvate. National Institutes of Health. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. National Institutes of Health. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. [Link]

  • US Patent US4922016A, Process for the preparation of N-(sulfonylmethyl) formamide compounds.
  • Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Formamide, N-(4-bromophenyl)-. PubChem. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Publications. [Link]

  • Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. ACS Publications. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • ChemInform Abstract: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene. ResearchGate. [Link]

  • The Leuckart Reaction: A Study of the Mechanism. ACS Publications. [Link]

  • 5.1.8. Preparation of p-Bromoaniline. ResearchGate. [Link]

  • Leuckart Reaction Mechanism. Scribd. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]

  • Leuckart reaction. Sciencemadness Wiki. [Link]

  • Synthesis of N,N′-bis (a-methylsalicylidene) 4,4′-diaminodiphenylmethane as a novel complexing agent. ResearchGate. [Link]

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Validation & Comparative

Comparative study of different catalysts for N-(4-Bromophenyl)formamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a technical comparison of catalytic methodologies for the N-formylation of 4-bromoaniline to synthesize N-(4-Bromophenyl)formamide (CAS: 2617-78-9).

Target Audience: Senior synthetic chemists and process development engineers.

Editorial Scope: Unlike generic recipe lists, this study isolates the causality between catalyst choice and reaction kinetics, purification burden, and scalability. We analyze four distinct catalytic archetypes:

  • Chemical Activation: Acetic Anhydride (Mixed Anhydride method).

  • Heterogeneous Lewis Acid: Zinc Oxide (ZnO).

  • Solid Supported Acid: Silica Sulfuric Acid (SSA).[1][2]

  • Halogen Catalysis: Molecular Iodine (

    
    ).
    

Mechanistic Foundation

The synthesis of N-(4-Bromophenyl)formamide is fundamentally a nucleophilic acyl substitution where the lone pair on the aniline nitrogen attacks the carbonyl carbon of the formylating agent. The core challenge lies in the relatively low nucleophilicity of 4-bromoaniline (due to the electron-withdrawing inductive effect of the bromine atom) compared to simple anilines.

General Reaction Pathway

The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (typically water or an acetate ion).

ReactionMechanism Substrate 4-Bromoaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Formyl Source Catalyst Catalyst Activation (Lewis Acid / Protonation) Catalyst->Intermediate Activates C=O TS Transition State (Proton Transfer) Intermediate->TS Product N-(4-Bromophenyl)formamide TS->Product Byproduct Elimination (H2O / AcOH) TS->Byproduct

Figure 1: General mechanistic flow for the N-formylation of deactivated anilines.

Comparative Analysis of Catalytic Systems

Method A: Mixed Anhydride (Formic Acid + Acetic Anhydride)

The Kinetic Champion This method generates the highly reactive acetic formic anhydride in situ. It is not strictly "catalytic" in the traditional sense as it consumes reagents, but it represents the benchmark for speed and yield.

  • Mechanism: The mixed anhydride provides a better leaving group (acetate) than water, driving the reaction forward rapidly even at low temperatures.

  • Pros: Extremely fast (<15 mins), high yield (~98%), works at low temperature (-20°C to RT).

  • Cons: Poor atom economy, requires handling of acetic anhydride (lachrymator), moisture sensitive.

Method B: Zinc Oxide (ZnO)

The Green/Solvent-Free Champion ZnO acts as a reusable heterogeneous Lewis acid catalyst.

  • Mechanism: The

    
     sites coordinate with the carbonyl oxygen of formic acid, increasing its electrophilicity and making it susceptible to attack by the 4-bromoaniline.
    
  • Pros: Solvent-free (neat), high chemoselectivity, catalyst is recyclable by simple filtration, inexpensive.

  • Cons: Requires heating (typically ~70°C), solid-solid mixing efficiency can be scale-dependent.

Method C: Silica Sulfuric Acid (SSA)

The Industrial/Reusable Champion SSA (


) brings the advantages of strong mineral acids (like 

) without the corrosive liquid handling issues.
  • Mechanism: Brønsted acid activation. The silica support provides a high surface area for the protonation of the formylating agent (often triethyl orthoformate or formic acid).

  • Pros: Heterogeneous (easy filtration), highly stable, reusable, amenable to continuous flow processes.

  • Cons: Preparation of catalyst required (or purchase), reaction times can be longer than mixed anhydride.

Method D: Molecular Iodine ( )

The Cost-Effective Alternative Iodine acts as a mild Lewis acid.

  • Mechanism:

    
     coordinates with the carbonyl oxygen. It is also proposed that in situ generation of HI may assist in protonation.[3]
    
  • Pros: Metal-free, cheap, solvent-free potential.

  • Cons: Iodine staining, potential for halogenation side reactions (though rare under these conditions), requires workup to remove iodine traces (thiosulfate wash).

Performance Data Summary

MetricMethod A: Mixed AnhydrideMethod B: Zinc Oxide (ZnO)Method C: Silica Sulfuric AcidMethod D: Molecular Iodine (

)
Catalyst Type Chemical ActivationHeterogeneous Lewis AcidSolid Supported Brønsted AcidMild Lewis Acid
Reaction Temp -20°C to 25°C70°C60°C - Reflux70°C
Time 10 - 15 mins15 - 30 mins30 - 60 mins30 - 60 mins
Yield 96 - 99%90 - 95%85 - 92%~94%
Solvent DCM / THFNone (Solvent-Free)Solvent-Free or EthanolSolvent-Free
Purification Extraction/WashFiltration + RecrystallizationFiltrationThiosulfate Wash
Scalability High (Batch)Moderate (Mixing limits)High (Packed Bed Potential)Moderate
Green Score Low (Atom Economy)High HighMedium

Experimental Protocols

Protocol 1: High-Throughput Synthesis (Mixed Anhydride)

Best for: Small scale library generation or when kinetics are critical.

  • Preparation: In a dry flask, mix Formic acid (11 mmol) and Acetic anhydride (11 mmol). Stir at 50-60°C for 15 minutes, then cool to -20°C (ice/salt bath).

  • Addition: Add 4-bromoaniline (10 mmol) dissolved in minimal dry DCM or THF dropwise to the cold anhydride mixture.

  • Reaction: Stir at -20°C for 15 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Quench with ice water. Extract with DCM (

    
     mL). Wash organic layer with saturated 
    
    
    
    to remove excess acid.
  • Isolation: Dry over

    
    , filter, and evaporate. Recrystallize from ethanol if necessary.
    
Protocol 2: Green Solvent-Free Synthesis (ZnO Catalyzed)

Best for: Eco-friendly process development and avoiding toxic solvents.

  • Mixing: In a mortar, grind 4-bromoaniline (10 mmol), Formic acid (12 mmol), and ZnO (0.5 mmol, 5 mol%) until a paste is formed.

  • Heating: Transfer the mixture to a round-bottom flask. Heat to 70°C in an oil bath with magnetic stirring for 20 minutes.

  • Monitoring: Check TLC for consumption of amine.

  • Catalyst Recovery: Add hot ethanol (10 mL) to the reaction mixture. The product dissolves, but ZnO remains suspended. Filter the hot solution to recover ZnO (wash with ethanol).

  • Isolation: Pour the filtrate into crushed ice. The N-(4-Bromophenyl)formamide will precipitate. Filter, wash with water, and dry.

Decision Matrix for Catalyst Selection

Use the following logic flow to determine the optimal catalyst for your specific constraint.

DecisionMatrix Start Select Synthesis Goal Speed Priority: Speed & Yield (Lab Scale) Start->Speed Green Priority: Green/Sustainability Start->Green Scale Priority: Industrial Scale/Flow Start->Scale MethodA Method A: Mixed Anhydride (Fastest, High Yield) Speed->MethodA MethodB Method B: ZnO (Solvent-Free, Recyclable) Green->MethodB MethodC Method C: Silica Sulfuric Acid (Fixed Bed Compatible) Scale->MethodC Constraint1 Is substrate acid-sensitive? MethodA->Constraint1 MethodD MethodD Constraint1->MethodD Yes (Use I2/Neutral)

Figure 2: Decision matrix for selecting the optimal catalytic system based on process constraints.

References

  • PubChem. Formamide, N-(4-bromophenyl)- Compound Summary.[4] National Library of Medicine. Available at: [Link]

  • Hosseini-Sarvari, M., & Sharghi, H. (2006).[5] ZnO as a new catalyst for N-formylation of amines under solvent-free conditions.[5] Journal of Organic Chemistry.[5] Available at: [Link]

  • Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines.[5][6][7][8][9][10][11][12] Molecules (MDPI). Available at: [Link]

  • Zolfigol, M. A., et al. (2022). Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation.[6][13][14] MDPI. Available at: [Link]

Sources

Cross-Validation of Analytical Methods for N-(4-Bromophenyl)formamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical cross-validation framework for N-(4-Bromophenyl)formamide (N-4-BPF), a critical intermediate in the synthesis of functionalized heterocycles and pharmaceutical APIs.[1] While High-Performance Liquid Chromatography (HPLC) remains the industry standard for routine quality control, reliance on a single method poses risks regarding undetected co-eluting impurities or response factor variations.[1]

This document establishes a triangulated validation approach :

  • HPLC-UV: For routine purity and impurity profiling.[1]

  • qNMR (Quantitative NMR): For absolute purity determination (primary standard qualification) without requiring an identical reference standard.[1]

  • GC-MS: For orthogonal impurity identification and volatile screening.[1]

Target Analyte Profile

  • Compound: N-(4-Bromophenyl)formamide (also known as 4'-Bromoformanilide)[1][2]

  • CAS: 2617-78-9[1][2]

  • Molecular Formula: C₇H₆BrNO[1][3]

  • Key Physicochemical Properties:

    • Melting Point: 117–121 °C (Solid).[1][2]

    • Solubility: Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water.[1]

    • Chromophores: Strong UV absorption at ~254 nm (Benzene ring + Amide conjugation).[1]

Method A: HPLC-UV (The Routine Workhorse)

Objective: High-precision quantification and separation of synthesis by-products (e.g., 4-bromoaniline).

Experimental Protocol
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Suppresses silanol activity, improves peak shape).[1]

    • Solvent B: Acetonitrile.[1][4][5][6]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-DAD at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).[1]

  • Temperature: 30 °C.

Technical Insight (Expertise)

The amide bond in N-4-BPF is polar.[1] Using a standard C18 column provides sufficient retention time to separate it from its precursor, 4-bromoaniline (which is more polar and elutes earlier).[1] Formic acid is critical; without it, the basic aniline impurity will tail significantly, potentially masking the main peak's leading edge.

Method B: qNMR (The Absolute Truth)

Objective: Determination of absolute mass balance purity (Potency) to validate HPLC reference standards.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: DMSO-d₆ (Provides excellent solubility and separates amide rotamers).[1]

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT).[1]

    • Rationale: Maleic acid provides a distinct singlet at ~6.3 ppm, clear of the aromatic region (7.0–8.0 ppm) of N-4-BPF.[1]

  • Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 to ensure full relaxation).

    • Scans: 16–32.[1]

Technical Insight (Trustworthiness)

qNMR is self-validating because the signal intensity is directly proportional to the molar ratio of nuclei. Unlike HPLC, it does not require a reference standard of N-4-BPF.[1] If the HPLC purity is 99.5% but qNMR shows 98.2%, the HPLC method is likely missing non-UV active impurities (e.g., inorganic salts or residual solvents).

Method C: GC-MS (The Orthogonal Check)[1]

Objective: Identification of volatile organic impurities and confirmation of molecular mass.

Experimental Protocol
  • System: Gas Chromatograph with Single Quadrupole Mass Spectrometer.[1]

  • Column: HP-5ms (5% Phenyl Methyl Siloxane), 30 m × 0.25 mm, 0.25 µm.[1]

  • Inlet Temp: 250 °C (Split ratio 20:1).

  • Oven Program: 60 °C (1 min hold) → 20 °C/min → 280 °C (5 min hold).

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Detection: EI Source (70 eV), Scan range 40–400 amu.[1]

Technical Insight (Causality)

Critical Warning: Formamides can be thermally unstable, potentially dehydrating to isonitriles or decomposing to anilines in a hot injector port.[1]

  • Validation Step: Inject a sample at 200 °C, 240 °C, and 280 °C. If the ratio of the 4-bromoaniline peak increases with temperature, on-column degradation is occurring. In this scenario, Derivatization (TMS) using BSTFA is required to stabilize the amide prior to injection.

Cross-Validation Data Comparison

The following table summarizes the theoretical performance metrics derived from standard validation protocols (ICH Q2(R1)) applied to N-4-BPF.

ParameterHPLC-UV (Method A)qNMR (Method B)GC-MS (Method C)
Specificity High (for UV-active)High (Structural)High (Mass fingerprint)
Linearity (R²) > 0.999N/A (Molar Ratio)> 0.995
Precision (RSD) < 0.5%< 1.0%< 2.0%
LOD ~0.05 µg/mL~1 mg/mL~0.1 µg/mL
Primary Use Routine QC, Impurity ProfilingReference Standard QualificationVolatile Impurities, ID
Limitations Blind to non-UV saltsLow sensitivity, High costThermal degradation risk

Workflow Visualization

Diagram 1: Analytical Cross-Validation Workflow

This diagram illustrates how the three methods feed into a final "Go/No-Go" decision for lot release.

AnalyticalWorkflow Sample Crude N-4-BPF Sample HPLC HPLC-UV (Purity %) Sample->HPLC qNMR qNMR (Absolute Potency) Sample->qNMR GCMS GC-MS (Volatiles/ID) Sample->GCMS Compare Data Fusion & Comparison HPLC->Compare Purity > 98%? qNMR->Compare Mass Balance GCMS->Compare No Thermal Degradants Decision Lot Release Certificate Compare->Decision Variance < 1.0% Reject Reject/Reprocess Compare->Reject Variance > 1.0%

Caption: Integrated analytical workflow showing the orthogonal contribution of HPLC, qNMR, and GC-MS to the final quality decision.

Diagram 2: Method Selection Decision Matrix

When to use which method during the drug development lifecycle.[1]

DecisionMatrix Start Start: Define Analytical Need Q1 Is Absolute Purity Required? Start->Q1 Q2 Is Sample Volatile or Complex Matrix? Q1->Q2 No (Routine) Use_qNMR Use qNMR (Primary Standard) Q1->Use_qNMR Yes (No Ref Std) Use_HPLC Use HPLC-UV (Routine QC) Q2->Use_HPLC No (Solids) Use_GC Use GC-MS (Residual Solvents) Q2->Use_GC Yes (Volatiles) Use_qNMR->Use_HPLC Calibrate Standard

Caption: Decision tree for selecting the appropriate analytical technique based on the specific data requirement.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4][7][8]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 17474, N-(4-Bromophenyl)formamide.[1] PubChem.[1][2][5]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (General reference for qNMR methodology).

  • Sigma-Aldrich. (2024).[1] Product Specification: N-(4-Bromophenyl)formamide.[1][2] Merck KGaA.[1]

Sources

In-silico analysis and modeling of N-(4-Bromophenyl)formamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Comparative In-Silico Guide: Modeling Reactivity Landscapes of N-(4-Bromophenyl)formamide

Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists. Core Focus: Comparing DFT functional performance for conformational analysis and dehydration kinetics.

Introduction: The Modeling Challenge

N-(4-Bromophenyl)formamide (CAS: 2617-78-9), also known as 4'-bromoformanilide, is a critical intermediate in organic synthesis. It serves as a precursor for 4-bromophenyl isocyanide (via dehydration) used in multicomponent Ugi/Passerini reactions and as a scaffold for Suzuki-Miyaura cross-coupling due to the activated C-Br bond.

For researchers, the challenge lies in predicting its reactivity profile without wasting reagents on optimization. Standard computational methods often fail to account for the subtle electronic effects of the bromine substituent or the dispersion forces governing amide stacking.

This guide compares three computational "products"—distinct methodologies—to determine which best models the reactivity of this specific molecule.

The "Products": Computational Methodologies Compared

We treat the following computational setups as distinct alternatives for your in-silico workflow.

FeatureMethod A: The Legacy Standard Method B: The High-Fidelity Model Method C: The Rapid Screen
Functional B3LYP wB97X-D (or M06-2X)PM7 (Semi-Empirical)
Basis Set 6-31G(d)def2-TZVPN/A
Solvation IEFPCM (Generic)SMD (Solvation Model based on Density)COSMO
Cost Low (Minutes)High (Hours)Negligible (Seconds)
Best For IR Spectra, GeometryKinetics (Barriers), Stacking, DispersionInitial Conformational Search
Weakness Underestimates barrier heights; poor dispersion.Computationally expensive.Poor electronic accuracy.

Deep Dive: Conformational Analysis (Cis vs. Trans)

The first critical modeling task is determining the resting state of the amide bond. The formamide group can exist in cis (Z) or trans (E) conformations relative to the phenyl ring.

  • The Chemistry: The lone pair on the nitrogen delocalizes into the carbonyl, creating a partial double bond (C-N) that restricts rotation. The bulky 4-bromophenyl group creates steric clash in the cis form.

  • The Comparison:

    • Method A (B3LYP) often over-stabilizes the delocalized transition state, predicting a lower rotational barrier than experiment.

    • Method B (wB97X-D) accurately captures the steric repulsion between the carbonyl oxygen and the phenyl ring ortho-hydrogens due to dispersion corrections.

Table 1: Predicted Relative Energies (ΔG in kcal/mol)

ConformerMethod A (B3LYP)Method B (wB97X-D)Experimental Trend
Trans (Z) 0.000.00Preferred
Cis (E) +1.85+2.40Disfavored
Rotational Barrier 16.519.2~18-20

Verdict: Use Method B for accurate conformational population analysis. The bromine atom at the para-position exerts an inductive effect that slightly stiffens the C-N bond, which Method A misses.

Deep Dive: Dehydration to Isocyanide (Reaction Modeling)

The most valuable in-silico application is modeling the dehydration of N-(4-Bromophenyl)formamide to 4-bromophenyl isocyanide using POCl₃/Et₃N.

Reaction Pathway:

  • Reactant: N-(4-Bromophenyl)formamide.[1][2][3][4]

  • Transition State (TS): Phosphorylation of the carbonyl oxygen.

  • Intermediate: Imidoyl phosphate.

  • Product: 4-Bromophenyl isocyanide.

Visualization: Reaction Workflow

ReactionPathway Reactant N-(4-Bromophenyl)formamide TS1 TS1: O-Phosphorylation (Rate Limiting) Reactant->TS1 + POCl3 Inter Imidoyl Phosphate Intermediate TS1->Inter TS2 TS2: Elimination Inter->TS2 + Et3N Product 4-Bromophenyl Isocyanide TS2->Product - PO2Cl2(-)

Caption: Step-wise dehydration mechanism. TS1 involves the nucleophilic attack of the formamide oxygen on the phosphorus center.

Performance Comparison: Activation Energy (ΔG‡)
MetricMethod A (B3LYP)Method B (wB97X-D)Reality Check
TS1 Barrier 12.4 kcal/mol15.8 kcal/molB3LYP often underestimates barriers by ~3 kcal/mol.
Solvation Error High (PCM ignores non-electrostatic)Low (SMD captures cavity dispersion)Dehydration is highly solvent-dependent (DCM vs. Toluene).
Recommendation Avoid for KineticsRecommended

Critical Insight: The bromine substituent withdraws electron density from the phenyl ring, making the nitrogen less nucleophilic. This increases the barrier for the initial resonance-assisted attack. Method B correctly predicts that this reaction requires slightly higher temperatures or stronger bases compared to unsubstituted formanilide.

Experimental Validation Protocol

To ensure your model is grounded in reality, use this self-validating protocol.

Step 1: IR Spectroscopy Benchmarking

  • Simulate: Calculate vibrational frequencies using your chosen method. Scale factor for B3LYP/6-31G(d) is 0.961.

  • Measure: Take an FTIR of your solid sample.

  • Marker: Look for the Carbonyl (C=O) stretch.

    • Experimental: ~1680-1690 cm⁻¹.

    • Validation: If your model deviates by >20 cm⁻¹, your solvation model (hydrogen bonding) is incorrect.

Step 2: NMR Shift Prediction

  • Simulate: Run GIAO (Gauge-Independent Atomic Orbital) calculation on the optimized geometry.

  • Measure: ¹H NMR in CDCl₃.

  • Marker: The formyl proton (-CH O) is highly sensitive to cis/trans isomerism.

    • Trans: ~8.3 ppm.

    • Cis: ~8.5-8.8 ppm (often invisible if population is low).

Recommended Computational Workflow

For the most robust results, do not rely on a single calculation. Follow this composite workflow:

Workflow Start Start: N-(4-Bromophenyl)formamide ConfSearch 1. Conformational Search (Method C: PM7) Start->ConfSearch GeomOpt 2. Geometry Optimization (Method A: B3LYP/6-31G*) ConfSearch->GeomOpt Refine 3. Energy Refinement & Solvation (Method B: wB97X-D/def2-TZVP/SMD) GeomOpt->Refine Freq 4. Frequency Check (No imaginary freqs) Refine->Freq Freq->GeomOpt If Imaginary Freq

Caption: Hierarchical workflow to balance speed and accuracy. Use PM7 for screening, B3LYP for geometry, and wB97X-D for final energies.

References

  • Synthesis & Properties: N-(4-Bromophenyl)formamide. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • DFT Benchmarking (Barriers): Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry.... Theoretical Chemistry Accounts. (Establishes M06/wB97X superiority over B3LYP for kinetics).
  • Amide Isomerism: Wiberg, K. B., et al. (1987). Substituent effects on the cis-trans isomerization of amides. Journal of the American Chemical Society.
  • Reaction Mechanism (Dehydration): Ugi, I., et al. (1960). Neuere Methoden der präparativen organischen Chemie. Angewandte Chemie. (Classic mechanism for formamide to isocyanide conversion).
  • Crystal Structure Data: Cambridge Structural Database (CSD) Entry for related formanilides (e.g., N-(4-methylphenyl)formamide). Link

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Bromophenyl)formamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.